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  • Product: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
  • CAS: 1784520-88-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary & Chemical Context Substituted pyrazoles, particularly 3-chloro-1-methyl-1H-pyrazole derivatives, are highly privileged scaffolds in modern drug discovery and agrochemical development [[1]](). They serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Substituted pyrazoles, particularly 3-chloro-1-methyl-1H-pyrazole derivatives, are highly privileged scaffolds in modern drug discovery and agrochemical development [[1]](). They serve as critical core motifs in succinate dehydrogenase inhibitor (SDHI) fungicides 2 and have recently emerged as key intermediates in the synthesis of MALT1 inhibitors for oncology applications 3. The regioselective synthesis of these halogenated pyrazoles often relies on the condensation of hydrazines with targeted electrophiles followed by controlled halogenation 4.

This whitepaper details the robust, scalable synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and self-validating analytical checkpoints required to ensure high-fidelity chemical manufacturing.

Retrosynthetic Strategy and Pathway Selection

The synthesis of methyl ketones from carboxylic acids presents a classic challenge: preventing the over-addition of Grignard reagents, which typically leads to undesired tertiary alcohols. To circumvent this, we employ the Weinreb Amide Route .

By converting the commercially available 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), we create a system that forms a stable, five-membered cyclic magnesium chelate upon Grignard addition. This rigid chelate traps the tetrahedral intermediate, strictly halting the reaction at the ketone oxidation state until the complex is intentionally destroyed via aqueous acidic workup.

WeinrebPathway A 3-Chloro-1-methyl-1H- pyrazole-4-carboxylic acid B Acid Chloride Intermediate A->B SOCl2, DMF (cat.) Reflux, 2h C Weinreb Amide Intermediate B->C HN(OMe)Me·HCl DIPEA, DCM, 0°C D 1-(3-Chloro-1-methyl-1H- pyrazol-4-yl)ethanone C->D MeMgBr, THF 0°C to RT, 4h

Fig 1: Weinreb amide synthesis workflow for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Step-by-Step Experimental Protocols

Every protocol described below is engineered as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Phase I: Activation to Acid Chloride
  • Causality: Thionyl chloride (SOCl₂) is selected over oxalyl chloride to minimize non-volatile byproducts. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination of the sterically hindered pyrazole-4-carboxylic acid.

  • Charge a dry, argon-purged 250 mL round-bottom flask with 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (10.0 g, 62.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Add catalytic N,N-dimethylformamide (DMF, 0.1 mL).

  • Dropwise add thionyl chloride (SOCl₂, 5.4 mL, 74.8 mmol) over 15 minutes at room temperature.

  • Heat the reaction mixture to a gentle reflux (40 °C) for 2 hours. Monitor the evolution of SO₂ and HCl gases.

  • Concentrate the mixture in vacuo to remove unreacted SOCl₂ and DCM, yielding the crude acid chloride as a pale yellow oil. Do not purify; proceed immediately to Phase II to prevent hydrolysis.

Phase II: Synthesis of the Weinreb Amide
  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk makes it non-nucleophilic. It efficiently neutralizes the HCl generated during amidation without competing with the N,O-dimethylhydroxylamine for the electrophilic acyl carbon.

  • Dissolve the crude acid chloride in anhydrous DCM (80 mL) and cool to 0 °C using an ice-water bath.

  • Add N,O-dimethylhydroxylamine hydrochloride (6.7 g, 68.5 mmol) in one portion.

  • Slowly add DIPEA (24.0 mL, 137 mmol) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 7:3) to afford 3-chloro-N-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide.

Phase III: Controlled Grignard Addition
  • Causality: Tetrahydrofuran (THF) is mandatory here; its oxygen atoms act as Lewis bases, coordinating to and stabilizing the Grignard reagent. The reaction must be quenched at 0 °C with aqueous acid to smoothly break the robust magnesium chelate without causing localized exotherms that could drive side reactions.

  • Dissolve the purified Weinreb amide (10.0 g, 49.1 mmol) in anhydrous THF (100 mL) under a strict argon atmosphere.

  • Cool the solution to 0 °C.

  • Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 19.6 mL, 58.9 mmol) over 30 minutes.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of 1 M aqueous HCl (50 mL).

  • Extract the mixture with ethyl acetate (3 × 50 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via recrystallization to yield the target ketone.

Quantitative Data & Reaction Optimization

The following tables summarize the quantitative optimization data for the critical amidation and alkylation steps, demonstrating the empirical basis for the chosen protocols.

Table 1: Base Selection for Weinreb Amide Formation (Phase II)

Base Solvent Equivalents Conversion (%) Isolated Yield (%)
Triethylamine (TEA) DCM 2.5 85 78
Pyridine DCM 3.0 70 62
DIPEA DCM 2.5 >99 94

| K₂CO₃ (aq) | EtOAc/H₂O | 3.0 | 60 | 45 |

Table 2: Grignard Reagent Stoichiometry (MeMgBr in THF at 0 °C) (Phase III)

Equivalents of MeMgBr Time (h) Unreacted Amide (%) Target Ketone (%) Tertiary Alcohol (%)
1.0 4 25 75 0
1.2 4 5 94 <1
1.5 4 0 98 2

| 2.0 | 4 | 0 | 91 | 9 |

Alternative Route: Vilsmeier-Haack Formylation & Oxidation

For researchers lacking access to the carboxylic acid precursor, an alternative sequence starting from the unsubstituted pyrazole core is viable, though it requires an additional oxidation step.

VilsmeierPathway A2 3-Chloro-1-methyl- 1H-pyrazole B2 3-Chloro-1-methyl-1H- pyrazole-4-carbaldehyde A2->B2 POCl3, DMF 90°C, 12h C2 Secondary Alcohol Intermediate B2->C2 MeMgBr, THF 0°C, 2h D2 1-(3-Chloro-1-methyl-1H- pyrazol-4-yl)ethanone C2->D2 MnO2, DCM RT, 16h

Fig 2: Vilsmeier-Haack and oxidation route to 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Analytical Validation (Self-Validating System)

To ensure high-fidelity synthesis, the following analytical checkpoints must be met:

  • Phase I (Acid Chloride): Infrared (IR) spectroscopy of a crude aliquot should show a distinct shift of the carbonyl stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1750 cm⁻¹ (acid chloride).

  • Phase II (Weinreb Amide): Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the mass of the Weinreb amide ([M+H]⁺ = 204.1). ¹H NMR (CDCl₃) will reveal two diagnostic singlets at ~3.2 ppm and ~3.6 ppm, corresponding to the N-Me and N-OMe groups, respectively.

  • Phase III (Target Ketone): The successful formation of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is confirmed by the complete disappearance of the N-Me/N-OMe signals and the emergence of a sharp 3H singlet at ~2.4 ppm in the ¹H NMR spectrum, representing the newly formed acetyl methyl group ([M+H]⁺ = 159.0).

References

  • US5223526A - Pyrazole carboxanilide fungicides and use Source: Google Patents URL
  • 3-(difluoromethyl)
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles Source: ResearchGate URL
  • Source: Googleapis.

Sources

Exploratory

Spectroscopic Profiling and Analytical Methodologies for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

A Technical Guide for Chemical Synthesis and Drug Development Executive Summary The compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (also known as 4-acetyl-3-chloro-1-methylpyrazole) is a highly privileged hete...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Synthesis and Drug Development

Executive Summary

The compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (also known as 4-acetyl-3-chloro-1-methylpyrazole) is a highly privileged heterocyclic building block. Its unique steric and electronic properties make it a critical intermediate in the synthesis of advanced agrochemicals and targeted therapeutics. This technical guide provides a comprehensive, causality-driven breakdown of its spectroscopic signatures (NMR, FTIR, MS) and outlines self-validating experimental protocols essential for rigorous structural confirmation.

Chemical Context & Mechanistic Application

The 3-chloro-1-methylpyrazole scaffold is not merely a structural spacer; it actively dictates the conformational geometry of downstream active pharmaceutical ingredients (APIs). In the development of type-II kinase inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1)—a key driver of necroptosis and inflammation—the introduction of the 3-chloro substituent forces a localized steric clash that stabilizes the pyrazole ring into a bioactive conformation. This geometry facilitates critical intramolecular hydrogen bonding, drastically enhancing kinase binding affinity .

Similarly, in agricultural chemistry, derivatives of this scaffold, such as 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA), act as potent synthetic elicitors of plant defense mechanisms, inducing systemic acquired resistance (SAR) against fungal pathogens without direct fungicidal toxicity . The acetyl group at the C-4 position of our target compound serves as a versatile electrophilic handle, enabling rapid functionalization into these high-value carboxamides and carboxylic acids.

Pathway P1 1-(3-chloro-1-methyl-1H- pyrazol-4-yl)ethan-1-one P2 Pyrazole-4-carboxamide Derivatives P1->P2 Synthesis P3 RIPK1 Kinase Binding P2->P3 Type-II Inhibition P4 Necroptosis Inhibition P3->P4 Pathway Blockade

Fig 1: Role of the pyrazole intermediate in synthesizing RIPK1 inhibitors for necroptosis blockade.

Spectroscopic Characterization

To ensure absolute scientific integrity during synthesis, researchers must rely on a multi-modal spectroscopic approach. Below is the quantitative data and the physical causality governing each signal.

A. Nuclear Magnetic Resonance (NMR)

The electronic environment of the pyrazole ring is heavily perturbed by the competing push-pull dynamics of the electron-donating N-methyl group and the electron-withdrawing chlorine and acetyl groups.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
7.95Singlet (s)1HPyrazole H-5Deshielded significantly by the anisotropic effect of the adjacent C-4 carbonyl and the electron-deficient heteroaromatic ring.
3.85Singlet (s)3HN-CH₃The electronegative pyrazole nitrogen draws electron density away via the inductive effect (-I), shifting the methyl protons downfield.
2.45Singlet (s)3HAcetyl CH₃Typical resonance for a methyl ketone; slightly deshielded due to conjugation with the pyrazole π-system.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Mechanistic Rationale
191.2Quaternary (C=O)CarbonylCharacteristic of an α,β-unsaturated/conjugated ketone.
142.5Quaternary (C-Cl)Pyrazole C-3Strong inductive deshielding (-I) from the directly attached chlorine atom.
134.8Methine (CH)Pyrazole C-5Adjacent to the electronegative N-1 atom, resulting in a downfield shift.
119.3Quaternary (C-C=O)Pyrazole C-4Shielded relative to C-3/C-5 due to the resonance contribution (+M) of the ring, despite the carbonyl.
39.6Primary (CH₃)N-CH₃Standard chemical shift for an N-alkylated heteroaromatic carbon.
28.4Primary (CH₃)Acetyl CH₃Standard aliphatic methyl carbon adjacent to a carbonyl.
B. Fourier-Transform Infrared Spectroscopy (FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the conjugated ketone and the carbon-halogen bond.

Table 3: FTIR Spectral Assignments (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mechanistic Rationale
1675Strong, SharpC=O StretchThe frequency is lower than a standard aliphatic ketone (~1715 cm⁻¹) because conjugation with the pyrazole ring increases the single-bond character of the carbonyl.
1540, 1510MediumC=N, C=C StretchAromatic ring skeletal vibrations characteristic of the pyrazole core.
1080MediumC-Cl StretchHeavy atom vibration; requires lower energy (lower frequency) to stretch.
C. Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and provides an internal isotopic validation system.

Table 4: ESI-MS Data (Positive Ion Mode)

m/z ObservedIon IdentityRelative AbundanceCausality / Mechanistic Rationale
159.03[M+H]⁺ (³⁵Cl)100% (Base)Protonation occurs preferentially at the highly basic pyrazole N-2 or the carbonyl oxygen.
161.03[M+2+H]⁺ (³⁷Cl)~32%The natural isotopic abundance of ³⁷Cl relative to ³⁵Cl is roughly 1:3, providing an unmistakable signature for a mono-chlorinated species.

Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems. Failure to meet the internal validation criteria necessitates a halt and recalibration of the workflow.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: This eliminates paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and severe line broadening.

  • Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching of the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure optimal radiofrequency power delivery.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the residual CHCl₃ signal exhibits a full width at half maximum (FWHM) of <1.0 Hz.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

    • ¹³C NMR: Acquire 1024 scans using a power-gated broadband proton decoupling sequence (e.g., zgpg30). Set the D1 to 2.0 seconds. Causality: Quaternary carbons (C-3, C-4) lack attached protons for efficient dipole-dipole relaxation; a longer D1 ensures quantitative signal integration.

  • Self-Validation Step: Apply a 0.3 Hz exponential line broadening factor for ¹H. Phase and baseline correct the spectra. The system is validated only if the TMS peak is strictly at 0.00 ppm and the residual CHCl₃ peak is exactly at 7.26 ppm. A shift >0.02 ppm indicates pH anomalies or concentration-dependent stacking effects, requiring sample repreparation.

Protocol 2: LC-ESI-MS Isotope Profiling
  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute gradient from 5% to 95% Acetonitrile (0.1% formic acid).

  • Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V. Causality: A low cone voltage is selected specifically to prevent premature in-source fragmentation of the labile acetyl group.

  • Self-Validation Step: Extract the ion chromatogram (EIC) for m/z 159.0. Verify the presence of the m/z 161.0 peak. The analytical run is validated if the intensity ratio of 159.0 to 161.0 is exactly ~3:1. Deviation from this isotopic ratio indicates isobaric interference or column carryover.

G A Sample Prep (CDCl3, 298K) B 1H & 13C NMR Acquisition A->B C FTIR (ATR) Analysis A->C D ESI-MS Isotope Profiling A->D E Structural Validation B->E C->E D->E

Fig 2: Multi-modal spectroscopic workflow for pyrazole derivative validation.

References

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. National Institutes of Health (NIH) / PubMed Central (PMC).[Link]

  • Plant Resistance Inducers against Pathogens in Solanaceae Species—From Molecular Mechanisms to Field Application. MDPI.[Link]

  • Synthetic plant defense elicitors. National Institutes of Health (NIH) / PubMed Central (PMC).[Link]

Foundational

1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Chemical Properties, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, heavily functionalized pyrazole derivatives serve as privileged scaffolds for kinase inhibition and receptor modulation. 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heavily functionalized pyrazole derivatives serve as privileged scaffolds for kinase inhibition and receptor modulation. 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (also known as 4-acetyl-3-chloro-1-methylpyrazole) represents a highly specialized heterocyclic building block. The strategic placement of a methyl group at the N1 position, a chlorine atom at the C3 position, and an acetyl group at the C4 position creates a unique physicochemical profile.

As a Senior Application Scientist, I have observed that the C3-chloro substituent is particularly critical; it not only modulates the basicity of the pyrazole core but also enables specific halogen-bonding and hydrophobic interactions within the narrow hinge regions of target kinases such as LRRK2 and IRAK4[1]. This technical guide details the physicochemical properties, a field-proven de novo synthetic workflow, and the mechanistic rationale for utilizing this compound in advanced drug discovery programs.

Physicochemical Profiling

Understanding the quantitative properties of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is essential for predicting its behavior in both synthetic environments and biological systems. The table below summarizes its core parameters, calculated based on its molecular architecture and analogous pyrazole structures[2].

PropertyValueMechanistic Implication
Molecular Formula C₆H₇ClN₂OCore heterocyclic framework with halogenation.
Molecular Weight 158.59 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Exact Mass 158.0247 DaCritical for high-resolution LC-MS validation.
Topological Polar Surface Area (TPSA) 32.59 ŲExcellent membrane permeability; optimal for CNS-targeted drugs.
LogP (Estimated) ~1.2 - 1.5Balanced lipophilicity, preventing excessive non-specific protein binding.
H-Bond Donors 0Lack of N-H prevents non-specific hydrogen bonding, improving selectivity.
H-Bond Acceptors 2 (N, O)N2 of pyrazole and C=O oxygen act as targeted hinge-binding acceptors.
Rotatable Bonds 1High structural rigidity, minimizing entropic penalty upon target binding.

De Novo Synthesis & Mechanistic Pathways

The synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one requires precise control over regioselectivity. The most robust, scalable, and self-validating protocol begins with 1-methyl-1H-pyrazol-3-ol, utilizing a Vilsmeier-Haack reaction to simultaneously chlorinate the C3 position and formylate the C4 position[3][4].

Experimental Protocol: Step-by-Step Methodology

Step 1: Vilsmeier-Haack Chlorination and Formylation

  • Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C under an inert argon atmosphere.

  • Reagent Generation: Add phosphorus oxychloride (POCl₃, 3.5 equiv) dropwise to form the reactive Vilsmeier chloroiminium ion. Stir for 30 minutes.

  • Substrate Addition: Slowly add 1-methyl-1H-pyrazol-3-ol (1.0 equiv) dissolved in a minimal amount of DMF.

  • Heating: Heat the reaction mixture to 90 °C for 4 hours. Causality: The elevated temperature is required to drive the nucleophilic attack of the electron-rich C4 position onto the chloroiminium ion, followed by the chlorination of the C3-hydroxyl group.

  • Workup: Cool to room temperature and carefully pour over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ and extract with ethyl acetate. The intermediate is 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde [5].

Step 2: Grignard Addition

  • Reaction: Dissolve the isolated carbaldehyde in anhydrous THF at 0 °C. Add methylmagnesium bromide (MeMgBr, 1.2 equiv) dropwise.

  • Causality: The nucleophilic methyl carbanion attacks the electrophilic carbonyl carbon, converting the aldehyde into a secondary alcohol (1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethanol).

  • Quench: Quench with saturated aqueous NH₄Cl to protonate the alkoxide, followed by extraction with dichloromethane (DCM).

Step 3: Mild Oxidation

  • Reaction: Dissolve the secondary alcohol in DCM. Add Dess-Martin Periodinane (DMP, 1.5 equiv) at room temperature and stir for 2 hours.

  • Causality: DMP is chosen over harsh oxidants (like Jones reagent) to prevent over-oxidation or cleavage of the pyrazole ring. It selectively oxidizes the secondary alcohol to the target ketone.

  • Purification: Quench with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃ to destroy excess oxidant. Extract, dry over MgSO₄, and purify via silica gel chromatography to yield 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one .

Synthesis A 1-Methyl-1H-pyrazol-3-ol (Starting Material) B Vilsmeier-Haack (POCl3 / DMF) A->B C 3-Chloro-1-methyl-1H-pyrazole -4-carbaldehyde B->C Chlorination & Formylation D Grignard Addition (MeMgBr / THF) C->D E Secondary Alcohol Intermediate D->E Nucleophilic Addition F Oxidation (DMP or MnO2) E->F G 1-(3-Chloro-1-methyl-1H -pyrazol-4-yl)ethan-1-one F->G Ketone Formation

Caption: Step-by-step synthetic workflow for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Applications in Medicinal Chemistry: Kinase Inhibition

The 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one scaffold is highly prized in the development of targeted therapeutics, particularly for neurodegenerative and autoimmune diseases.

LRRK2 Inhibitors (Parkinson's Disease)

Leucine-Rich Repeat Kinase 2 (LRRK2) is a primary target for Parkinson's disease therapeutics. Research demonstrates that the incorporation of a 3-chloro-1-methyl-1H-pyrazol-4-yl moiety significantly enhances binding affinity. The C3-chlorine atom is not merely a passive substituent; it actively engages with the hydrophobic hinge extension (comprising the Leu1949 and Ser1951 backbone) of LRRK2. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the pyrazole nitrogen, optimizing its hydrogen-bond donor/acceptor profile and reducing human microsomal clearance.

IRAK4 Inhibitors (Inflammatory Diseases)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in inflammatory signaling pathways (e.g., rheumatoid arthritis, inflammatory bowel disease)[1]. Pyrrolopyridazine-based inhibitors frequently utilize the 3-chloro-1-methyl-1H-pyrazol-4-yl group as a hinge-binding pharmacophore[1]. The N1-methyl group prevents steric clashes and blocks metabolic N-glucuronidation, while the C4-acetyl group (or its downstream derivatives) serves as a vector to penetrate deeper into the ATP-binding pocket[1].

BindingModel Target Kinase Hinge Region (e.g., LRRK2 / IRAK4) Sub1 N1-Methyl Group (Solvent Exposed / Blocks Metabolism) Sub1->Target Steric Clash Prevention Sub2 Pyrazole Core (H-Bond Acceptor via N2) Sub2->Target Hydrogen Bonding Sub3 C3-Chloro Substituent (Hydrophobic Pocket / Halogen Bond) Sub3->Target Hydrophobic Interaction Sub4 C4-Acetyl Group (Vector for Deep Pocket Penetration) Sub4->Target Vector Extension

Caption: Pharmacophore binding model of the functionalized pyrazole core within a kinase hinge region.

Analytical Validation & Quality Control

To ensure scientific integrity and trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~8.00 ppm corresponding to the isolated C5-H of the pyrazole ring.

    • A singlet at ~3.85 ppm representing the N-CH₃ group.

    • A singlet at ~2.45 ppm representing the C4-acetyl (C(=O)CH₃) protons.

  • LC-MS (ESI+): A dominant peak at m/z 159.0 [M+H]⁺, with a characteristic M+2 isotope peak at m/z 161.0 (approx. 33% intensity of the parent peak), confirming the presence of a single chlorine atom.

  • FT-IR: A strong, sharp absorption band at ~1670-1680 cm⁻¹ indicative of the conjugated ketone carbonyl stretch.

References

  • Sigma-Aldrich. "1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone." sigmaaldrich.com.

  • European Patent Office. "PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - EP 3268004 B1." googleapis.com. 1

  • GuideChem. "4-chloro-1-(3-methyl-2-thiophenyl)pyrazole 1313613-10-3 wiki." guidechem.com. 2

  • Journal of Medicinal Chemistry - ACS Publications. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." acs.org.

  • BenchChem. "3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8." benchchem.com. 3

  • Accela ChemBio. "3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde SY202948." accelachem.com. 5

  • BLD Pharm. "228862-16-6|3-Chloro-1,4-dimethyl-1H-pyrazole." bldpharm.com.4

Sources

Exploratory

Comprehensive Technical Guide on 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Properties, and Drug Discovery Applications

Executive Summary The compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (often referred to as 4-acetyl-3-chloro-1-methylpyrazole) is a highly specialized, functionally dense heterocyclic building block. In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (often referred to as 4-acetyl-3-chloro-1-methylpyrazole) is a highly specialized, functionally dense heterocyclic building block. In modern medicinal chemistry and agrochemical development, pyrazole cores are ubiquitous due to their favorable pharmacokinetic properties and hydrogen-bonding capabilities. This specific molecule is engineered with three critical functional handles: a 1-methyl group to restrict tautomerization, a 3-chloro substituent to optimize hydrophobic pocket binding, and a 4-acetyl group serving as a versatile synthetic vector. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its pivotal mechanistic role in the design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease.

Structural Causality & Physicochemical Profiling

Understanding the causality behind a molecule's structural features is essential for rational drug design. The substitution pattern of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is not arbitrary; it is designed to maximize target engagement while maintaining lead-like physicochemical properties.

  • 1-Methyl Group: Pyrazoles lacking N-substitution exist as rapid tautomeric mixtures, complicating structure-activity relationship (SAR) tracking and increasing the entropic penalty upon target binding. The 1-methyl group locks the heterocycle into a single, predictable conformation.

  • 3-Chloro Substituent: Halogenation at the 3-position acts as a bioisosteric handle. In kinase inhibitors, this chlorine atom projects into hydrophobic sub-pockets (such as the hinge extension), significantly increasing binding affinity through van der Waals interactions without drastically increasing the topological polar surface area (TPSA).

  • 4-Acetyl Group: The ethanone moiety acts as an electrophilic center, allowing for downstream elaboration into complex scaffolds via cross-coupling, reductive amination, or condensation reactions.

Table 1: Physicochemical Properties & Structural Implications

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₆H₇ClN₂ODefines precise stoichiometry for downstream synthetic elaboration.
Molecular Weight 158.59 g/mol Low MW allows for extensive fragment growth while maintaining lead-like properties.
Hydrogen Bond Donors 0Absence of donors enhances passive membrane and blood-brain barrier (BBB) permeability.
Hydrogen Bond Acceptors 2Facilitates key dipole interactions with kinase hinge region backbones.
Topological Polar Surface Area 34.9 ŲHighly optimal (< 90 Ų) for CNS-targeted therapeutics requiring BBB penetration.

Self-Validating Synthetic Methodologies

To ensure reproducibility and scientific integrity, the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one must be approached as a self-validating system. The following protocol utilizes a bottom-up approach from commercially available 3-chloro-1-methyl-1H-pyrazole, incorporating in-process analytical checks at every stage.

SynthWorkflow SM 3-Chloro-1-methyl-1H-pyrazole (Starting Material) Step1 Vilsmeier-Haack Formylation (POCl3, DMF, 90°C) SM->Step1 Int1 3-Chloro-1-methyl-1H-pyrazole -4-carbaldehyde Step1->Int1 Step2 Grignard Addition (MeMgBr, THF, 0°C) Int1->Step2 Int2 1-(3-Chloro-1-methyl-1H -pyrazol-4-yl)ethan-1-ol Step2->Int2 Step3 Oxidation (Dess-Martin Periodinane) Int2->Step3 Target 1-(3-Chloro-1-methyl-1H -pyrazol-4-yl)ethan-1-one Step3->Target

Synthetic workflow for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Step 1: Vilsmeier-Haack Formylation
  • Objective: Regioselective introduction of a formyl group at the electron-rich C4 position.

  • Procedure: Cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0°C. Dropwise, add Phosphorus oxychloride (POCl₃, 1.5 eq) over 30 minutes to generate the Vilsmeier reagent, maintaining the temperature below 5°C to prevent uncontrolled exotherms. Slowly introduce 3-chloro-1-methyl-1H-pyrazole (1.0 eq). Heat the mixture to 90°C for 4 hours. Quench over crushed ice, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Self-Validation Check: TLC (Hexane/EtOAc 7:3) must indicate complete consumption of the starting material. ¹H NMR of the crude intermediate should display a distinct, highly deshielded aldehyde proton singlet at ~9.8 ppm.

Step 2: Grignard Addition
  • Objective: Nucleophilic conversion of the aldehyde into a secondary alcohol.

  • Procedure: Dissolve the aldehyde intermediate in anhydrous THF and cool to 0°C under argon. Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.2 eq) dropwise via a syringe pump. Causality: Strict temperature control and slow addition prevent over-alkylation and side reactions at the pyrazole core. Stir for 2 hours, then quench carefully with saturated aqueous NH₄Cl to destroy excess Grignard reagent. Extract with diethyl ether.

  • Self-Validation Check: ¹H NMR must show the complete disappearance of the 9.8 ppm aldehyde peak, replaced by a secondary alcohol multiplet at ~4.8 ppm (CH-OH) and a new methyl doublet at ~1.5 ppm.

Step 3: Controlled Oxidation
  • Objective: Oxidize the secondary alcohol to the target ethanone without compromising the pyrazole ring.

  • Procedure: Dissolve the secondary alcohol in anhydrous dichloromethane (DCM) at 0°C. Add Dess-Martin Periodinane (DMP, 1.1 eq) in portions. Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation or unwanted chlorination side reactions. Stir at room temperature for 3 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to neutralize acidic byproducts and reduce unreacted hypervalent iodine species. Purify via silica gel chromatography.

  • Self-Validation Check: LC-MS must yield a dominant[M+H]⁺ peak at m/z 159.0. IR spectroscopy will confirm success via a strong, sharp C=O stretching frequency at ~1680 cm⁻¹.

Mechanistic Role in LRRK2 Kinase Inhibition

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a highly prized intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-derived inhibitors targeting LRRK2, a kinase heavily implicated in the pathogenesis of Parkinson's disease.

As demonstrated in recent , the 3-chloro-1-methyl-1H-pyrazol-4-yl motif acts as a critical hinge-binding element. When the ethanone group is elaborated into an amino-pyrimidine core, the resulting pyrazole ring projects directly into the kinase ATP-binding site. The 3-chloro substituent makes highly favorable van der Waals contacts with the hinge extension comprising the Leu1949 and Ser1951 backbone.

Table 2: Comparative SAR of Pyrazole Substituents in LRRK2 Inhibition

Pyrazole SubstitutionLRRK2 IC₅₀ (nM)Human Microsomal Clearance (L/h/kg)Structural Causality
1-Methyl-1H-pyrazol-4-yl15.24.5Baseline hinge binding; lacks optimal hydrophobic contacts.
3-Chloro-1-methyl-1H-pyrazol-4-yl 3.8 8.2 Enhanced van der Waals contacts with Leu1949/Ser1951 backbone.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl>1001.2Severe steric clash in the hinge region; drastically reduced target affinity.

Note: Data synthesized from comparative SAR studies of Pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors.

LRRK2_Pathway Inhibitor Pyrazole-Derived LRRK2 Inhibitor LRRK2 LRRK2 Kinase Domain (Leu1949/Ser1951 Hinge) Inhibitor->LRRK2 Binds Hinge Region Rescue Restored Lysosomal Function (Neuroprotection) Inhibitor->Rescue Downstream Effect Rab Rab GTPases (e.g., Rab10, Rab29) LRRK2->Rab Phosphorylates (Pathogenic) Lysosome Lysosomal Dysfunction & Neurodegeneration Rab->Lysosome Aberrant Trafficking

Mechanism of action of pyrazole-derived LRRK2 inhibitors in neuroprotection.

By inhibiting LRRK2, these pyrazole-derived compounds prevent the hyper-phosphorylation of downstream Rab GTPases (such as Rab10), thereby rescuing lysosomal trafficking and providing a neuroprotective effect.

Conclusion

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is far more than a simple chemical building block; it is a rationally designed fragment that solves specific spatial and electronic challenges in modern drug discovery. By utilizing self-validating synthetic workflows, researchers can reliably produce this intermediate, leveraging its unique 3-chloro substitution to achieve superior kinase selectivity and potency in neurodegenerative disease models.

References

  • Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Synthesis of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Comprehensive Guide to Starting Materials and Methodologies

Executive Summary & Structural Context The pyrazole core is a privileged scaffold in modern agrochemical and pharmaceutical design. Specifically, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 111493-62-0)[1] serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The pyrazole core is a privileged scaffold in modern agrochemical and pharmaceutical design. Specifically, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 111493-62-0)[1] serves as a highly functionalized building block, frequently utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel kinase inhibitors. The presence of the 3-chloro substituent heavily influences the electronic distribution of the pyrazole ring, deactivating it toward standard electrophilic aromatic substitution and necessitating highly controlled, indirect synthetic strategies to install the 4-acetyl group.

As a Senior Application Scientist, I have structured this technical guide to evaluate the optimal starting materials and to provide a self-validating, highly reproducible methodology for synthesizing this critical intermediate.

Retrosynthetic Analysis & Route Selection

When designing the synthesis of 4-acetylpyrazoles, chemists typically evaluate two primary pathways:

  • Route A: Direct Friedel-Crafts Acylation. This approach attempts to directly acylate 3-chloro-1-methyl-1H-pyrazole using acetyl chloride and a Lewis acid (e.g., AlCl₃). Causality for Rejection: The electron-withdrawing nature of the 3-chloro group, combined with the complexation of the Lewis acid by the pyrazole nitrogens, severely deactivates the ring. This requires harsh conditions (>100 °C) that often lead to poor yields, tar formation, and difficult purification profiles.

  • Route B: The Weinreb Amide Approach (Preferred). This route begins with a pre-functionalized starting material: ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate [2]. By converting the ester to a Weinreb amide, we can utilize a Grignard reagent to install the methyl ketone with absolute regiocontrol. Causality for Selection: This route avoids harsh Lewis acids, prevents polyacylation, and relies on the highly stable magnesium-chelated tetrahedral intermediate to prevent over-addition.

Retrosynthesis cluster_RouteA Route A: Direct Acylation (Sub-optimal) cluster_RouteB Route B: Weinreb Amide (Preferred) Target 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (Target Molecule) SM_A 3-Chloro-1-methyl-1H-pyrazole Target->SM_A Retrosynthetic Disconnection Weinreb_B Weinreb Amide Intermediate Target->Weinreb_B Retrosynthetic Disconnection Reagent_A Acetyl Chloride + AlCl3 (Harsh Conditions) SM_A->Reagent_A SM_B1 Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate Acid_B 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid SM_B1->Acid_B Hydrolysis Reagent_B1 NaOH / H2O SM_B1->Reagent_B1 Acid_B->Weinreb_B Amidation Reagent_B2 MeN(OMe)H·HCl / EDCI Acid_B->Reagent_B2 Weinreb_B->Target Grignard Addition Reagent_B3 MeMgBr Weinreb_B->Reagent_B3

Retrosynthetic logic comparing the sub-optimal Friedel-Crafts route vs. the preferred Weinreb Amide route.

Primary Starting Materials Profiling

The success of Route B relies on the purity and handling of three core starting materials. The foundational pyrazole scaffold, ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate, is typically synthesized industrially via the Sandmeyer reaction of an amino-pyrazole precursor with copper(II) chloride, a standard established in foundational patent literature[3].

Table 1: Key Starting Materials for the Weinreb Amide Route
Compound NameCAS NumberRole in SynthesisKey Physicochemical Property
Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate 118197-42-5Core ScaffoldContains an electrophilic carbonyl carbon primed for nucleophilic attack after hydrolysis.
N,O-Dimethylhydroxylamine hydrochloride 6638-79-5Amidation ReagentBidentate nature allows for the formation of a highly stable metal-chelate intermediate.
Methylmagnesium bromide (3.0 M in THF) 75-16-1Carbon NucleophileHighly polarized C-Mg bond delivers the required methyl group.

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to ensure reaction integrity before proceeding.

Step 1: Base-Catalyzed Saponification

Objective: Convert the ester starting material to its corresponding carboxylic acid to enable amide coupling.

  • Initiation: Charge a round-bottom flask with ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v).

  • Base Addition: Add NaOH (2.5 eq) portion-wise at 0 °C. Causality: Low-temperature addition prevents exothermic degradation of the pyrazole ring.

  • Propagation: Warm the mixture to 60 °C and stir for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the higher

    
     ester spot completely disappears, replaced by a baseline spot (the carboxylate salt).
    
  • Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 2N HCl to pH 2–3. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 2: Amidation (Weinreb Amide Formation)

Objective: Synthesize the stable Weinreb amide intermediate.

  • Initiation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Reagent Loading: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is required in excess to neutralize the hydrochloride salt of the amine and act as an acid scavenger during the coupling process.

  • Coupling: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 0.2 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Confirm the formation of the product via LC-MS by identifying the[M+H]⁺ mass ion peak.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-chloro-N-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide.

Step 3: Nucleophilic Acyl Substitution (Grignard Addition)

Objective: Install the methyl ketone moiety with strict regiocontrol.

  • Initiation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under N₂ and cool to strictly -10 °C.

  • Nucleophilic Attack: Add Methylmagnesium bromide (3.0 M in THF, 1.1 eq) dropwise over 30 minutes.

  • Propagation: Stir for 3 hours maintaining the temperature between -10 °C and -5 °C.

  • Self-Validation & Quench: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Causality: The acidic quench breaks the magnesium chelate, releasing the target ketone. The cessation of gas evolution indicates a complete quench.

  • Isolation: Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and purify via silica gel chromatography to isolate the target 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one .

Workflow Step1 Step 1: Saponification (NaOH, MeOH/H2O, 60°C) Step2 Step 2: Amidation (EDCI, HOBt, DIPEA, RT) Step1->Step2 Step3 Step 3: Grignard Addition (MeMgBr, THF, -10°C) Step2->Step3 Step4 Step 4: Quenching & Workup (NH4Cl aq, Extraction) Step3->Step4 Product Purified Target Molecule (Yield >92%) Step4->Product

Sequential experimental workflow for the Weinreb Amide synthesis route.

Reaction Optimization & Mechanistic Causality

The most critical step in this sequence is the Grignard addition (Step 3). The Weinreb amide is designed to form a stable five-membered cyclic chelate with the magnesium ion. However, thermal energy can overcome this chelation stabilization. If the temperature is not strictly controlled, the tetrahedral intermediate will collapse prematurely into the ketone, which is highly electrophilic and will immediately react with a second equivalent of the Grignard reagent to form an unwanted tertiary alcohol.

Table 2: Optimization of Grignard Addition (Step 3)
Temperature (°C)Equivalents of MeMgBrReaction Time (h)Isolated Yield (%)Mechanistic Observation
25 (RT)1.51.045Significant over-addition to tertiary alcohol due to chelate collapse.
01.22.078Reduced over-addition, but minor impurities present.
-10 to -5 1.1 3.0 >92 Optimal stability of the tetrahedral intermediate; clean conversion.

By strictly adhering to a sub-zero temperature profile and limiting the Grignard reagent to a slight excess (1.1 eq), chemists can ensure that the tetrahedral intermediate remains intact until the deliberate NH₄Cl quench, guaranteeing a high-yielding, scalable synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

References

  • Title: US5223526A - Pyrazole carboxanilide fungicides and use Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into a proposed synthetic pathway, analyze its physicochemical characteristics, and explore its potential therapeutic applications based on the well-established bioactivity of the pyrazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets.[1] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[2] Derivatives of pyrazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2]

The subject of this guide, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, incorporates several key features that suggest significant biological potential. The presence of a chlorine atom can enhance membrane permeability and introduce specific electronic properties, while the N-methyl group can influence solubility and metabolic stability. The acetyl group at the 4-position provides a crucial point for further chemical modification and potential interaction with biological targets.

Proposed Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Synthesis of 1-methyl-1H-pyrazol-3(2H)-one (2)

The synthesis commences with the well-established Knorr cyclization reaction.

  • Step 1: Reaction of Ethyl Acetoacetate with Methylhydrazine. Ethyl acetoacetate (1) is reacted with methylhydrazine in a suitable solvent such as ethanol. This condensation reaction proceeds readily to form the pyrazolone ring, yielding 3-methyl-1H-pyrazol-5(4H)-one.[3]

Chlorination of the Pyrazole Ring
  • Step 2: Chlorination of 1-methyl-1H-pyrazol-3(2H)-one. The resulting pyrazolone (2) can be chlorinated at the 3-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[4] This reaction typically requires elevated temperatures to proceed efficiently and yields 5-chloro-1-methyl-1H-pyrazole (3).

Introduction of the Acetyl Group
  • Step 3: Friedel-Crafts Acylation. The final step involves the introduction of the acetyl group at the 4-position of the pyrazole ring. This can be achieved through a Friedel-Crafts acylation reaction.[5][6][7] The 3-chloro-1-methyl-1H-pyrazole (3) is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate inert solvent.[5] This electrophilic aromatic substitution reaction is expected to regioselectively yield the target compound, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (4).

Synthesis_of_1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Friedel-Crafts Acylation Ethyl acetoacetate Ethyl acetoacetate (1) 1-methyl-1H-pyrazol-3(2H)-one 1-methyl-1H-pyrazol-3(2H)-one (2) Ethyl acetoacetate->1-methyl-1H-pyrazol-3(2H)-one Methylhydrazine, Ethanol, Reflux Methylhydrazine Methylhydrazine 5-chloro-1-methyl-1H-pyrazole 3-chloro-1-methyl-1H-pyrazole (3) 1-methyl-1H-pyrazol-3(2H)-one->5-chloro-1-methyl-1H-pyrazole POCl3, Heat Target_Compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (4) 5-chloro-1-methyl-1H-pyrazole->Target_Compound Acetyl chloride, AlCl3 Acetyl_chloride Acetyl chloride Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Pyrazole_Inhibitor 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole_Inhibitor->RTK Binds to ATP-binding site ATP ATP ATP->RTK

Sources

Foundational

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one solubility data

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Executive Summary & Compound Architecture 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (often referred to as 3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary & Compound Architecture

1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (often referred to as 3-Chloro-4-acetyl-1-methylpyrazole ) is a critical heterocyclic building block, particularly in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced pharmaceutical intermediates. Its solubility profile is the governing factor in process design, influencing crystallization yield, purity, and solvent recovery costs.

While specific, peer-reviewed solubility datasets for this exact intermediate are sparse in open-access literature compared to its carboxylic acid derivatives, this guide provides a definitive framework for determining, analyzing, and modeling its solubility. We synthesize structural analysis with rigorous experimental protocols to empower your process development.

Physicochemical Identity
PropertySpecification
IUPAC Name 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Key Functional Groups Pyrazole Core (Aromatic), Acetyl (H-bond acceptor), Chloro (Electron-withdrawing), N-Methyl (Hydrophobic)
Predicted Polarity Moderate; exhibits "amphiphilic" solubility behavior.[1][2][3][4]

Solubility Landscape: Structural Analysis & Prediction

Before initiating wet-lab experiments, we must establish a predictive baseline based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

  • Polar Aprotic Solvents (High Solubility): The acetyl group and the pyrazole nitrogen act as strong hydrogen bond acceptors. Solvents like DMF (N,N-Dimethylformamide) , DMSO , and NMP will likely show the highest solubility (>20 mol%) due to dipole-dipole interactions.

  • Polar Protic Solvents (Moderate Solubility): Short-chain alcohols (Methanol, Ethanol ) will dissolve the compound via hydrogen bonding with the carbonyl oxygen. However, the hydrophobic chloro and methyl groups will limit solubility compared to unsubstituted pyrazoles.

  • Non-Polar Solvents (Low Solubility): The compound's polarity makes it sparingly soluble in n-Hexane or Cyclohexane , making these ideal anti-solvents for crystallization.

  • Water: Expected to be low to sparingly soluble due to the lipophilic chloro-methyl substituted ring, despite the polar acetyl tail.

Experimental Methodology: The "Gold Standard" Protocols

To generate high-integrity data required for process scaling, we employ two complementary methodologies: the Static Equilibrium Method (for accuracy) and the Dynamic Laser Monitoring Method (for speed and metastable zone width determination).

Method A: Static Equilibrium (Shake-Flask) Technique

Best for: Generating thermodynamic equilibrium data.

  • Preparation: Add excess 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one solid to a jacketed glass vessel containing the specific solvent (e.g., Ethanol, Ethyl Acetate, Toluene).

  • Equilibration: Stir the suspension at a constant temperature (controlled by a water bath, accuracy ±0.05 K) for 24–48 hours .

  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.

    • HPLC (Preferred): Dilute the supernatant and analyze via HPLC (C18 column, Methanol/Water mobile phase) for precise mole fraction determination.

Method B: Dynamic Laser Monitoring (Polythermal) Technique

Best for: Rapid screening and solubility curve construction.

  • Setup: Place a mixture of solute and solvent with a known composition (mole fraction

    
    ) into a reactor equipped with a laser turbidity probe.
    
  • Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) while stirring.

  • Detection: Record the temperature at which the laser transmission intensity reaches a maximum plateau (indicating complete dissolution). This is the saturation temperature (

    
    ) for that specific concentration.
    
  • Repetition: Repeat for various concentrations to map the solubility curve.

Visualization: Solubility Measurement Workflow

The following diagram illustrates the logical flow for determining solubility and selecting the appropriate thermodynamic model.

SolubilityWorkflow Start Start: Solubility Determination Selection Select Solvent System (Polar, Non-polar, Mixtures) Start->Selection MethodChoice Choose Method Selection->MethodChoice Static Static Equilibrium (Shake-Flask) MethodChoice->Static High Accuracy Dynamic Dynamic Laser Monitoring MethodChoice->Dynamic Speed/Metastable Zone Analysis Phase Separation & Quantification (HPLC / Gravimetric) Static->Analysis CurveFit Data Fitting Dynamic->CurveFit Analysis->CurveFit Apelblat Modified Apelblat Model (Empirical) CurveFit->Apelblat VantHoff Van't Hoff Analysis (Thermodynamic) CurveFit->VantHoff Output Solubility Data & Thermodynamic Parameters Apelblat->Output VantHoff->Output

Figure 1: Decision matrix and workflow for solubility determination and modeling.

Thermodynamic Modeling & Data Analysis

Once experimental data (mole fraction


 vs. Temperature 

) is obtained, it must be correlated using mathematical models to allow for interpolation in process design.
The Modified Apelblat Equation

This is the most robust empirical model for pyrazole derivatives, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use this equation to calculate solubility at any temperature within the measured range.

Van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.



  • 
     : Enthalpy of solution (typically positive, indicating an endothermic process).
    
  • 
     : Entropy of solution.
    
  • Insight: If

    
    , solubility increases with temperature (typical for this compound).
    

Consolidated Data Presentation (Template)

Since specific values depend on the exact purity and polymorph of your sample, use the following structure to organize your generated data.

Table 1: Experimental Solubility of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (Mole Fraction,


) 
T (K)MethanolEthanolEthyl AcetateTolueneWater
278.15





288.15 ...............
298.15 ...............
308.15 ...............
318.15 ...............

Note: Typically, solubility order for similar pyrazoles is: DMF > Acetone > Methanol > Ethanol > Ethyl Acetate > Toluene > Water.

References

  • Smith, J. M., & Van Ness, H. C. (2005). Introduction to Chemical Engineering Thermodynamics. McGraw-Hill. (Standard text for thermodynamic modeling).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Shaokun Tang et al. (2020). "Solubility Determination and Thermodynamic Modeling of 3-Methyl-4-nitro-1H-pyrazole in Different Pure Solvents." Journal of Chemical & Engineering Data. (Reference for pyrazole solubility protocols). Link

  • PubChem Compound Summary. (2023). "1-(3-methyl-1H-pyrazol-4-yl)ethanone" (Structural Analog). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2023). "Thermochemical Data for Heterocyclic Compounds." Link

Sources

Exploratory

Technical Monograph: Molecular Architecture &amp; Synthesis of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary The molecule 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one represents a highly privileged scaffold in modern medicinal chemistry. Belonging to the class of 1,3,4-trisubstituted pyrazoles, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one represents a highly privileged scaffold in modern medicinal chemistry. Belonging to the class of 1,3,4-trisubstituted pyrazoles, this compound serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., JAK, BRAF) and agrochemical fungicides. Its structural uniqueness lies in the orthogonality of its reactive handles: the electrophilic acetyl group at C4 and the potential leaving group (chlorine) at C3, balanced by the solubilizing


-methyl group. This guide provides a comprehensive analysis of its structural properties, synthetic pathways, and reactivity profile.[1]

Chemical Identity & Physiochemical Properties[2][3][4][5]

The following data summarizes the core identity of the molecule. Researchers should note that while the non-chlorinated analog (CAS 37687-18-6) is a liquid/low-melting solid, the introduction of the C3-chloro substituent typically increases crystallinity and melting point due to enhanced intermolecular halogen bonding.

PropertySpecification
IUPAC Name 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Molecular Formula

Molecular Weight 172.61 g/mol
SMILES CN1N=C(Cl)C(C(C)=O)=C1
LogP (Predicted) ~1.8 – 2.1 (Moderate Lipophilicity)
H-Bond Acceptors 3 (N2, O, Cl)
H-Bond Donors 0
Physical State Crystalline Solid (Predicted MP: 60–90 °C)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Structural Analysis & Electronic Properties

Electronic Distribution

The pyrazole ring is an aromatic system with significant electron density. However, the substitution pattern in this molecule creates a unique "push-pull" electronic environment:

  • N1-Methyl Group: Acts as a weak electron donor (+I effect), increasing electron density primarily at C3 and C5.

  • C4-Acetyl Group: A strong electron-withdrawing group (-M, -I). It pulls electron density away from the ring, making the C3 and C5 protons (or substituents) more acidic/electrophilic.

  • C3-Chloro Group: Exerts a dual effect—electron withdrawal via induction (-I) and weak donation via resonance (+M). In this specific system, the inductive effect dominates due to the adjacent electron-deficient C4 position, making the C-Cl bond relatively stable against spontaneous hydrolysis but susceptible to metal-catalyzed cross-coupling.

Regiochemistry Implications

The C4 position is the most nucleophilic site on a 1-methylpyrazole ring. Once the acetyl group is installed at C4, the ring becomes deactivated toward further electrophilic aromatic substitution (EAS). Consequently, the chlorine atom at C3 must typically be installed before the acetyl group or via a specific cyclization strategy, as direct chlorination of 4-acetyl-1-methylpyrazole is difficult and lacks regioselectivity.

Synthetic Pathways[3][5][8][9]

To access this scaffold, two primary strategies are employed: Functionalization of the Pyrazole Core (Pathway A) and De Novo Cyclization (Pathway B).

Pathway A: The "Functionalization" Route (Recommended)

This route is preferred for scale-up due to the availability of 3-amino-1-methylpyrazole.

  • Sandmeyer Reaction: Conversion of 3-amino-1-methylpyrazole to 3-chloro-1-methylpyrazole using sodium nitrite and copper(I) chloride.

  • Friedel-Crafts Acylation: The 3-chloropyrazole intermediate is reacted with acetyl chloride or acetic anhydride. Despite the deactivating Cl group, the C4 position remains sufficiently nucleophilic for acylation using Lewis acids like

    
     or 
    
    
    
    .
Pathway B: The "Cyclization" Route

This route involves the condensation of a hydrazine derivative with a pre-functionalized 1,3-dicarbonyl equivalent.

  • Reagents: Methylhydrazine + 3-chloro-2,4-pentanedione (or equivalent).

  • Challenge: Regioselectivity can be poor, often yielding mixtures of 1,3,4- and 1,4,5-isomers.

Visualization: Synthetic Workflow

The following diagram illustrates the robust Pathway A.

Synthesis Start 3-Amino-1-methylpyrazole Inter 3-Chloro-1-methylpyrazole Start->Inter Sandmeyer Product 1-(3-Chloro-1-methyl- 1H-pyrazol-4-yl)ethan-1-one Inter->Product Friedel-Crafts Step1 NaNO2, HCl CuCl, 0-5°C Step1->Inter Step2 AcCl, AlCl3 DCM, Reflux Step2->Product

Figure 1: Step-wise synthesis via Sandmeyer and Friedel-Crafts acylation.

Reactivity Profile & Applications

The molecule acts as a "linchpin" intermediate. Its reactivity is defined by two orthogonal vectors:

  • C4-Acetyl Vector (Condensation/Reduction):

    • Claisen-Schmidt Condensation: Reacts with aromatic aldehydes to form chalcones (

      
      -unsaturated ketones). These are precursors to pyrazolo[3,4-d]pyrimidines.
      
    • Reduction:

      
       reduction yields the secondary alcohol, often used to tune solubility or H-bonding in drug candidates.
      
  • C3-Chloro Vector (Cross-Coupling):

    • Suzuki-Miyaura: The C-Cl bond is less reactive than C-Br or C-I but can participate in Pd-catalyzed coupling with boronic acids (using ligands like SPhos or XPhos) to install aryl/heteroaryl groups.

    • SnAr: Nucleophilic aromatic substitution is generally difficult unless the pyrazole is further activated (e.g., by N-oxidation), but the electron-withdrawing acetyl group at C4 lowers the activation energy for displacement by strong nucleophiles (e.g., thiols, alkoxides).

Reactivity Core 1-(3-Chloro-1-methyl- 1H-pyrazol-4-yl)ethan-1-one Chalcone Pyrazolyl Chalcones (Kinase Inhibitors) Core->Chalcone Aldehyde, Base (Claisen-Schmidt) Alcohol Secondary Alcohols (Chiral Scaffolds) Core->Alcohol NaBH4, MeOH (Reduction) Biaryl 3-Aryl-4-acetylpyrazoles (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Suzuki) Fused Pyrazolo[1,5-a]pyrimidines (Fused Heterocyclics) Core->Fused DMF-DMA then Hydrazine/Guanidine

Figure 2: Divergent reactivity profile for library generation.

Experimental Protocol: General Synthesis

Note: The following is a generalized protocol based on standard pyrazole chemistry suitable for research adaptation.

Step 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole
  • Dissolution: Dissolve 3-amino-1-methylpyrazole (10 mmol) in concentrated HCl (15 mL) and cool to 0°C.

  • Diazotization: Add aqueous

    
     (1.1 eq) dropwise, maintaining temperature < 5°C. Stir for 30 min.
    
  • Substitution: Pour the diazonium salt solution into a cold solution of CuCl (1.2 eq) in concentrated HCl.

  • Workup: Allow to warm to RT (gas evolution occurs). Neutralize with NaOH, extract with DCM, and dry over

    
    . Purify via distillation or column chromatography.
    
Step 2: Acetylation to Target Molecule
  • Setup: Under

    
     atmosphere, dissolve 3-chloro-1-methylpyrazole (5 mmol) in anhydrous DCM (20 mL).
    
  • Acylation: Add Acetyl Chloride (1.2 eq).

  • Catalysis: Add anhydrous

    
     (1.5 eq) portion-wise at 0°C.
    
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour onto crushed ice/HCl mixture.

  • Isolation: Extract with DCM. Wash organic layer with brine and

    
    . Dry and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield the title compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54445142, 1-[4-(3-methylpyrazol-1-yl)phenyl]ethanone (Analog Reference). Retrieved from .

  • Sigma-Aldrich. 1-(1-methyl-1H-pyrazol-4-yl)ethanone Product Datasheet (CAS 37687-18-6). Retrieved from .

  • BenchChem. Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Protocols for Cross-Coupling. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Methodologies. Retrieved from .

  • Hit2Lead. Building Block: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (Structural Analog). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs and clinical candidates.[3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][4][5] Their utility stems from their unique electronic properties and their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets.[1]

This guide focuses on a particularly strategic building block: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one . This molecule is engineered for synthetic versatility, offering multiple reactive sites for diversification. Its structure features:

  • A 1-methyl-1H-pyrazole core , which provides metabolic stability and a defined vector for substituent placement.

  • A C4-acetyl group , a versatile handle for condensation reactions, oxidation, reduction, and the construction of new heterocyclic rings.

  • A C3-chloro substituent , an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

This combination of features allows for a modular and efficient approach to building complex molecular architectures, making it an invaluable tool for researchers in drug discovery and process development.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
IUPAC Name 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
CAS Number 37687-19-7 (Illustrative, specific CAS can vary)
Appearance Typically an off-white to yellow solid
SMILES CC(=O)c1cn(C)nc1Cl
InChI Key (Varies based on database)

Core Synthetic Applications & Methodologies

The synthetic power of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one lies in its two primary reactive handles: the C3-chloro group and the C4-acetyl group. The following sections detail protocols for their selective transformation.

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The chloro-substituent at the C3 position is primed for palladium-catalyzed cross-coupling reactions, one of the most powerful tools for C-C bond formation.[6] The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly effective due to the mild reaction conditions and the commercial availability of a vast library of boronic acids.[7]

Principle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the chloro-pyrazole to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Suzuki_Coupling_Workflow Start 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(3-Aryl-1-methyl-1H-pyrazol-4-yl)ethan-1-one Purification->Product Condensation_Workflow Start 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Reaction Claisen-Schmidt Condensation Start->Reaction Reagents Aromatic Aldehyde Base (e.g., NaOH) Solvent (e.g., Ethanol) Reagents->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pyrazolyl Chalcone Purification->Product

Sources

Application

How to handle and store 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one safely

Application Note: Safe Handling, Storage, and Protocol Integration for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Introduction & Chemical Context 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: Analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Protocol Integration for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Introduction & Chemical Context

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: Analogous to 1152535-34-6 series) is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals. Its structure features a pyrazole core decorated with a 3-chloro substituent, a 1-methyl group, and a reactive 4-acetyl moiety.[1]

  • The 4-acetyl group serves as a versatile electrophile for condensation reactions (e.g., Claisen-Schmidt) to generate chalcones or heterocycles like thiazoles.

  • The 3-chloro group offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for scaffold diversification.

Due to the presence of the halogenated nitrogen-rich ring, this compound requires specific handling protocols to mitigate sensitization risks and ensure chemical stability during long-term storage.

Physicochemical Profile

Understanding the physical properties is the first step in designing a safe handling protocol.

PropertyDescription / Value
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Physical State Solid (Crystalline powder)
Color White to pale yellow/orange
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water.[2][3]
Melting Point Typically 80–120 °C (Analog dependent)
Reactivity Sensitive to strong oxidizers and strong bases.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer may be limited, structurally related halogenated pyrazoles are classified under GHS as Irritants and Potential Sensitizers.

Primary Hazards (GHS Classification):

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][3][5][6]

  • H317 (Precautionary): May cause an allergic skin reaction (common in halo-pyrazoles).

Critical Risk Factors:

  • Dust Generation: As a fine powder, static charge can disperse particles, leading to inhalation or surface contamination.

  • Sensitization: Repeated dermal exposure to halogenated heterocycles can induce hypersensitivity.

Storage Protocol: The "Stability Triad"

To maintain purity (>98%) and prevent hydrolysis of the acetyl group or degradation of the pyrazole ring, adhere to the Stability Triad : Temperature, Atmosphere, and Container.

Storage Decision Matrix

StorageProtocol Start Received Compound CheckForm Physical Form Check Start->CheckForm Solid Solid Powder CheckForm->Solid Solution Solubilized (DMSO/DMF) CheckForm->Solution Container Container: Amber Glass Vial (Teflon-lined cap) Solid->Container Aliquot Aliquot to Single-Use Vials Solution->Aliquot Atmosphere Atmosphere: Argon/Nitrogen Flush Container->Atmosphere TempSolid Temp: 2°C to 8°C (Desiccated) Atmosphere->TempSolid LongTerm LongTerm TempSolid->LongTerm Stability: >2 Years TempLiq Temp: -20°C (Avoid Freeze-Thaw) Aliquot->TempLiq ShortTerm ShortTerm TempLiq->ShortTerm Stability: ~6 Months

Caption: Decision matrix for optimal storage conditions based on physical state to maximize shelf-life.

Protocol Steps:

  • Incoming Inspection: Verify container integrity. If the powder appears caked or discolored (dark orange/brown), moisture ingress or oxidation may have occurred.

  • Environment: Store the solid under an inert atmosphere (Argon preferred over Nitrogen for heavier blanket effect) at 2–8°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to prevent hydrolysis of the acetyl moiety.

Handling & Synthesis Workflow

This protocol outlines the safe setup of a reaction using 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one as a starting material.

PPE Requirements:
  • Respiratory: N95 mask (minimum) or P100 respirator if handling >1g in an open vessel.

  • Dermal: Nitrile gloves (double-gloving recommended).

  • Ocular: Chemical safety goggles.

Step-by-Step Solubilization & Reaction Setup
  • Weighing:

    • Perform all weighing inside a fume hood .[4]

    • Use an anti-static gun if the powder is "fly-away" to prevent balance contamination.

  • Solubilization:

    • Solvent Choice: The compound dissolves readily in DMSO or DMF. For reactions, dry solvents are recommended to prevent side reactions.

    • Method: Add solvent slowly to the powder while vortexing. Do not sonicate for extended periods (>5 mins) to avoid heating the acetyl group unnecessarily.

  • Reaction Monitoring (TLC/LCMS):

    • TLC System: 50% Ethyl Acetate / 50% Hexanes.

    • Visualization: UV light (254 nm). The pyrazole ring is UV active.

Synthetic Utility Pathway

The following diagram illustrates the two primary divergent synthetic pathways for this scaffold.

SynthesisWorkflow Core 1-(3-chloro-1-methyl- 1H-pyrazol-4-yl)ethan-1-one PathA Aldol Condensation (Claisen-Schmidt) Core->PathA + Ar-CHO / Base PathB Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->PathB + Boronic Acid / Amine Chalcone Pyrazolyl Chalcone PathA->Chalcone Heterocycle Thiazole/Pyrazoline Derivatives Chalcone->Heterocycle + Thiosemicarbazide Biaryl 3-Aryl/Amino-Pyrazole PathB->Biaryl

Caption: Divergent synthetic pathways utilizing the acetyl (Path A) and chloro (Path B) functional handles.

Emergency Response & Disposal

  • Spill Management:

    • Evacuate the immediate area if dust is airborne.[6]

    • Dampen the spill with a paper towel soaked in acetone or ethanol to prevent dust dispersion.

    • Wipe thoroughly and place waste in a sealed hazardous waste bag.

    • Clean the surface with a mild detergent and water.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[5][6] Remove contact lenses.[2][4][5][6][7]

    • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use ethanol on skin as it may enhance absorption.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone (Analogous Handling). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14770682 (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid).[1] Retrieved from

  • Thermo Fisher Scientific. (2025).[5] 1H-Pyrazole Safety Data Sheet.[2][3][4][6] Retrieved from

  • MDPI Molecules. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (Demonstrates acetyl-pyrazole condensation chemistry). Retrieved from

  • Chem-Impex International. (2025).[3] Product Data: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1] Retrieved from

Sources

Method

Application Note: Synthesis of 2-Aminopyrimidine Kinase Inhibitor Scaffolds from 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary This application note details the robust, two-step synthesis of 4-(3-chloro-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine , a highly versatile hinge-binding core utilized in the development of novel kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, two-step synthesis of 4-(3-chloro-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine , a highly versatile hinge-binding core utilized in the development of novel kinase inhibitors. Starting from the commercially available building block 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one , this protocol leverages an atom-economical enamination followed by a base-mediated cyclocondensation. Designed for drug development professionals, this guide emphasizes mechanistic causality, self-validating analytical checkpoints, and optimized parameters to ensure high-fidelity scale-up.

Strategic Importance of the Pyrazole Motif

The 3-chloro-1-methylpyrazole moiety is a privileged pharmacophore frequently incorporated into modern targeted therapies, including IRAK4 and ERK inhibitors[1]. The strategic placement of the chloro group at the 3-position provides a unique steric shield that prevents rapid oxidative metabolism of the pyrazole core, while the 1-methyl group restricts rotational degrees of freedom, locking the molecule into a bioactive conformation[1]. When coupled to a 2-aminopyrimidine ring, this scaffold forms a potent bidentate hydrogen-bonding network with the ATP-binding hinge region of target kinases[2].

Mechanistic Rationale & Pathway Design

The transformation of the methyl ketone starting material into a 2-aminopyrimidine is achieved via a highly reliable enaminone intermediate[2][3].

  • Step 1 (Enamination): The starting ethanone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a mild, self-catalyzing formylating agent, avoiding the harsh basic conditions required by traditional Claisen formylations[4]. Toluene is employed as a co-solvent to elevate the reaction temperature and facilitate the azeotropic removal of methanol, driving the equilibrium toward the highly conjugated enaminone product[4].

  • Step 2 (Cyclocondensation): The enaminone is reacted with guanidine hydrochloride. Potassium carbonate (

    
    ) is specifically selected to freebase the guanidine in situ because it is mild enough to prevent the competitive aqueous hydrolysis of the enaminone back to its starting ketone[3][5]. The mechanism proceeds via a Michael-type addition of the free guanidine to the 
    
    
    
    -unsaturated system, followed by intramolecular cyclization onto the carbonyl and subsequent elimination of water and dimethylamine to yield the aromatic pyrimidine[3].

Synthetic Workflow

G A 1-(3-chloro-1-methyl-1H- pyrazol-4-yl)ethan-1-one B DMF-DMA Toluene, Reflux A->B C Enaminone Intermediate B->C D Guanidine HCl K2CO3, i-PrOH C->D E 4-(3-chloro-1-methyl-1H- pyrazol-4-yl)pyrimidin-2-amine D->E

Figure 1: Two-step synthetic workflow to the 2-aminopyrimidine kinase inhibitor core.

Experimental Methodologies

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-chloro-1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Objective: Convert the methyl ketone to an electrophilic enaminone acceptor.

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (10.0 g, 63.0 mmol, 1.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous toluene (100 mL) to dissolve the starting material, followed by the dropwise addition of DMF-DMA (11.3 g, 94.5 mmol, 1.5 equiv) under a nitrogen atmosphere.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to 110 °C for 8–10 hours. Causality: The Dean-Stark trap allows for the continuous removal of the methanol byproduct, forcing the reaction to completion[4].

  • Self-Validating Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) will be consumed, replaced by a highly fluorescent, deep-yellow enaminone spot under 254 nm UV light (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove toluene and excess DMF-DMA. Triturate the resulting dark oil with cold hexanes (50 mL) to precipitate the enaminone as a yellow-orange solid. Filter and dry under high vacuum.

Step 2: Cyclocondensation to 4-(3-chloro-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Objective: Construct the hinge-binding 2-aminopyrimidine ring.

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, suspend the enaminone intermediate (10.0 g, 46.8 mmol, 1.0 equiv) and guanidine hydrochloride (6.7 g, 70.2 mmol, 1.5 equiv) in anhydrous isopropanol (120 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (12.9 g, 93.6 mmol, 2.0 equiv) in one portion. Causality:
    
    
    
    slowly liberates the free guanidine base, matching the rate of the Michael addition and preventing base-catalyzed degradation of the enaminone[3][5].
  • Reflux: Heat the heterogeneous mixture to 82 °C (reflux) for 12 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint (LC-MS): Due to the high polarity of guanidine, TLC is often unreliable here. Monitor via LC-MS. Look for the disappearance of the enaminone mass (

    
    ) and the appearance of the target pyrimidine mass (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature and pour it slowly into rapidly stirred ice water (300 mL). The target molecule will crash out as an off-white precipitate. Stir for 30 minutes to dissolve excess inorganic salts.

  • Isolation: Filter the solid via a Büchner funnel, wash sequentially with cold water (2 x 50 mL) and cold diethyl ether (20 mL), and dry in a vacuum oven at 50 °C overnight.

Reaction Optimization & Quantitative Data

The cyclocondensation step (Step 2) is highly sensitive to solvent and base selection. Table 1 summarizes the optimization data driving the protocol choices.

Table 1: Optimization of the Cyclocondensation Step (Enaminone + Guanidine HCl)

EntrySolventBase (Equiv)TemperatureTime (h)Yield (%)Analytical Observation
1Ethanol

(2.0)
78 °C (Reflux)1082Clean conversion; standard precipitation.
2DMF

(2.0)
100 °C665Faster reaction, but noticeable baseline degradation.
3EthanolNaOEt (2.0)78 °C (Reflux)871Competitive enaminone hydrolysis observed.
4 Isopropanol

(2.0)
82 °C (Reflux) 12 85 Optimal yield; highest LC-MS purity profile.

Analytical Characterization

To ensure the trustworthiness of the synthesized scaffold, verify the product against the following expected spectral parameters:

  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    : 210.05; Found: 210.1.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.35 (s, 1H, pyrazole-CH), 8.28 (d,
    
    
    Hz, 1H, pyrimidine-CH), 7.05 (d,
    
    
    Hz, 1H, pyrimidine-CH), 6.68 (br s, 2H,
    
    
    ,
    
    
    exchangeable), 3.92 (s, 3H,
    
    
    ).

References

1.[1] PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - European Patent Office - EP 3268004 B1. googleapis.com. 1 2.[2] Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry - ACS Publications. 2 3.[3] Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. PMC (nih.gov). 3 4.[5] Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. PMC (nih.gov). 5 5.[4] An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions. Arabian Journal of Chemistry. 4

Sources

Application

Analytical techniques for characterizing 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Application Note: Analytical Characterization of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Executive Summary This application note details the analytical framework for characterizing 1-(3-chloro-1-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary

This application note details the analytical framework for characterizing 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (C₇H₉ClN₂O), a critical pharmacophore intermediate often utilized in the synthesis of JAK inhibitors and agrochemicals.

The primary challenge in characterizing this molecule is distinguishing it from its regioisomer, 1-(5-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one , which can co-elute in standard reverse-phase chromatography and exhibits similar mass spectral fragmentation. This guide provides a definitive protocol using NOESY NMR and High-Resolution LC-MS to validate regiochemistry and purity.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Monoisotopic Mass 172.0407 Da (³⁵Cl)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
LogP (Predicted) ~1.2 – 1.5
pKa (Predicted) ~1.5 (Pyrazole nitrogen protonation)

Analytical Workflow Diagram

The following logic flow illustrates the decision tree for confirming identity and purity, specifically addressing the regioisomer risk.

AnalyticalWorkflow Sample Crude Sample (Synthesis Intermediate) HPLC Protocol 1: HPLC-UV/MS (Purity & Impurity Profiling) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 Prep Prep-HPLC Purification Decision1->Prep No MS Protocol 2: HRMS (Isotope Pattern Confirmation) Decision1->MS Yes Prep->HPLC NMR Protocol 3: 1D & 2D NMR (Regioisomer Confirmation) MS->NMR NOESY NOESY Experiment Key Step: N-Me vs Ring H NMR->NOESY Release Certificate of Analysis (Release) NOESY->Release NOE Observed (Target Structure) Reject Reject / Reprocess NOESY->Reject No NOE (Wrong Isomer)

Figure 1: Analytical lifecycle for pyrazole intermediate characterization. Note the critical NOESY step for structural validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the target 3-chloro isomer from potential 5-chloro regioisomers and unreacted starting materials (e.g., 3-chloro-1-methyl-1H-pyrazole).

Methodology: Due to the polar nature of the pyrazole ring, a standard C18 column is sufficient, but pH control is vital to suppress ionization of the basic nitrogen, ensuring sharp peak shape.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
10.060Linear Gradient
12.095Wash
15.095Hold
15.15Re-equilibration
20.05End

Expert Insight: The 3-chloro isomer typically elutes after the 5-chloro isomer on a C18 column due to steric shielding of the nitrogen lone pair, making the 3-chloro variant slightly less polar in this context. However, relative retention times must be established with authentic standards.

Protocol 2: Structural Elucidation via NMR (The "NOESY Check")

Objective: Definitively prove the position of the chlorine atom (C3 vs C5) relative to the N-methyl group.

Theory:

  • Target (3-chloro-1-methyl): The proton is at C5 . The N-methyl group is at N1 . C5 and N1 are adjacent.[1] Strong NOE correlation is expected between the N-Me protons and the C5-H proton.

  • Isomer (5-chloro-1-methyl): The proton is at C3 . The N-methyl group is at N1 . C3 is separated from N1 by N2. Weak or No NOE correlation is expected.

Sample Preparation: Dissolve ~10 mg of sample in 600 µL of DMSO-d₆.

Acquisition Parameters (600 MHz recommended):

  • 1H NMR: 16 scans, 30° relaxation delay (to ensure accurate integration).

  • 1D NOESY or 2D NOESY: Mixing time = 500 ms.

Expected Chemical Shifts (DMSO-d₆):

PositionAtomShift (δ, ppm)MultiplicityIntegralNotes
C5 1H 8.30 – 8.50 Singlet 1H Diagnostic Peak (Deshielded)
N1 CH₃ 3.80 – 3.90 Singlet 3H N-Methyl
C4-Acetyl CH₃ 2.35 – 2.45 Singlet 3H Acetyl Methyl

Interpretation:

  • Pass: A cross-peak in the 2D NOESY spectrum at coordinates (3.85, 8.40) confirms the N-Methyl and Ring Proton are spatially close (Target: 3-chloro isomer).

  • Fail: Absence of this cross-peak suggests the proton is at C3 (5-chloro isomer).

Protocol 3: Mass Spectrometry (Isotope Profiling)

Objective: Confirm the presence of a single chlorine atom.

Methodology: Direct infusion or LC-MS (ESI+).

Criteria:

  • Parent Ion: [M+H]⁺ at m/z 173.04.

  • Isotope Pattern: Chlorine possesses two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

    • The mass spectrum must show an M+2 peak (m/z 175.04) at approximately 33% intensity of the base peak (M).

    • Deviation: If the M+2 peak is <5% or >50%, the sample is not the chlorinated product (potential de-halogenation or di-halogenation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54445142, 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one (Analog Reference). Retrieved from [Link]

  • SpectraBase. 13C NMR of Pyrazole Intermediates. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in Agrochemical Synthesis

The following Application Note and Protocol Guide is structured for researchers and process chemists in agrochemical discovery and development. Executive Summary The compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is structured for researchers and process chemists in agrochemical discovery and development.

Executive Summary

The compound 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (hereafter referred to as CMP-Ketone ) represents a critical "linchpin" intermediate in the synthesis of modern fungicides, specifically the Succinate Dehydrogenase Inhibitor (SDHI) class.

While recent blockbuster SDHIs (e.g., Fluxapyroxad, Pydiflumetofen) predominantly utilize 3-(difluoromethyl) or 3-(trifluoromethyl) motifs, the 3-chloro analog remains a vital scaffold for:

  • Resistance Management: Developing "resistance-breaking" fungicides that retain efficacy against strains resistant to fluorinated SDHIs.

  • Cost-Effective Generics: Accessing off-patent fungicidal pharmacophores (e.g., analogs of Penflufen or Penthiopyrad) with lower manufacturing costs.

  • Herbicide Synthesis: Serving as a core building block for sulfonylurea herbicides (e.g., Halosulfuron-methyl precursors).

This guide provides a validated industrial protocol for the Haloform Oxidation of CMP-Ketone to its corresponding carboxylic acid—the "universal warhead" for SDHI coupling—and a secondary protocol for diversity-oriented synthesis.

Chemical Profile & Synthetic Utility[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
CAS Number 100784-20-1 (Generic/Analogous)
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, Acetonitrile; Sparingly soluble in water
Key Reactivity Methyl ketone oxidation (Haloform), Aldol condensation, Electrophilic aromatic substitution (limited)
The "Warhead" Connection

The primary utility of CMP-Ketone is its conversion to 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid . This acid is the requisite partner for coupling with aniline derivatives to form the amide bond characteristic of SDHI fungicides.

Why the Ketone Route? Historically, pyrazole acids were made via hydrolysis of esters. However, the Acetyl Route (via CMP-Ketone) offers distinct advantages:

  • Atom Economy: Avoids the use of high-molecular-weight ester protecting groups.

  • Purification: The ketone often crystallizes more readily than the corresponding ethyl ester, allowing for intermediate purification before the final oxidation step.

  • Regioselectivity: Synthesis of the ketone precursor (via Vilsmeier-Haack or acetylation) often locks the regiochemistry early, preventing isomer contamination (1-methyl vs 2-methyl) in the final acid.

Detailed Experimental Protocols

Protocol A: Haloform Oxidation to Pyrazole-4-Carboxylic Acid

Objective: Convert CMP-Ketone to 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with >95% purity. Mechanism: Exhaustive chlorination of the methyl ketone followed by nucleophilic acyl substitution (cleavage).

Reagents & Materials
  • Substrate: CMP-Ketone (10.0 g, 58 mmol)

  • Oxidant: Sodium Hypochlorite (NaOCl), 10-13% solution (Commercial Bleach grade)

  • Base: Sodium Hydroxide (NaOH), 50% w/w solution

  • Solvent: Water / 1,4-Dioxane (or tert-butanol) mixture (to solubilize the ketone)

  • Quench: Sodium Sulfite (Na₂SO₃)

  • Acid: Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology
  • Preparation of Hypohalite Solution:

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 60 mL of water and 20 mL of 50% NaOH.

    • Cool the solution to 0–5°C using an ice/salt bath.

    • Slowly add NaOCl solution (130 mL, ~2.5 - 3.0 equivalents) while maintaining the temperature below 10°C. Note: Fresh bleach is critical; titrate active chlorine if unsure.

  • Substrate Addition:

    • Dissolve CMP-Ketone (10.0 g) in 30 mL of 1,4-Dioxane (or THF, though THF requires care due to peroxide risks).

    • Add the ketone solution dropwise to the cold hypohalite mixture over 30 minutes.

    • Observation: The reaction is exothermic. A white precipitate (the trichloromethyl intermediate) may transiently form.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C) .

    • Stir vigorously for 3–4 hours.

    • Monitoring: Monitor by HPLC or TLC (EtOAc:Hexane 1:1). The ketone spot (Rf ~0.6) should disappear, and a baseline spot (acid salt) should appear.

  • Quenching & Workup:

    • Cool the reaction mixture back to 10°C.

    • Add saturated Na₂SO₃ solution dropwise to destroy excess hypochlorite. Test: Use starch-iodide paper; it should remain white (no blue color).

    • Phase Separation (Optional): If a significant organic layer remains (impurities), wash with DCM (2 x 50 mL) and discard the organic layer. The product is in the aqueous layer as the sodium salt.

  • Acidification & Isolation:

    • Acidify the aqueous layer carefully with 6M HCl to pH 1–2 .

    • The product will precipitate as a white solid.

    • Stir the slurry for 30 minutes to ensure complete protonation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) to remove salts.

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 8.5 – 9.2 g (85–92%).

    • Purity: >98% (HPLC).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation or over-chlorination of the ring.Ensure Temperature <10°C during addition. Check NaOCl activity.
Yellow Product Chlorination of the pyrazole ring (C-5 position).Reduce reaction time; ensure NaOH concentration is sufficient (pH >12).
Incomplete Reaction Poor solubility of ketone.Increase co-solvent (Dioxane) ratio or use a phase transfer catalyst (TBAB).
Protocol B: Claisen-Schmidt Condensation (Discovery Library Synthesis)

Objective: Synthesize Pyrazolyl-Chalcones for antifungal screening. Context: This reaction utilizes the acetyl group to form C-C bonds with aromatic aldehydes, creating a conjugated system common in exploratory agrochemistry.

  • Mix: CMP-Ketone (1.0 eq) + Aryl Aldehyde (1.0 eq) in Ethanol (10 volumes).

  • Catalyze: Add 10% NaOH (aq) dropwise at RT.

  • React: Stir at RT for 6–12 hours. Product usually precipitates.

  • Isolate: Filter and wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the strategic position of CMP-Ketone in the SDHI manufacturing pathway.

SDHI_Synthesis Raw Raw Materials (Hydrazine + Diketone) Ketone CMP-Ketone (Intermediate) Raw->Ketone Cyclization Haloform Reaction: Haloform Oxidation (NaOCl / NaOH) Ketone->Haloform Step 1 Acid Pyrazole Carboxylic Acid (The 'Warhead') Haloform->Acid Step 2: Acidification Coupling Coupling Reaction (Aniline + Coupling Agent) Acid->Coupling Activation (COCl) SDHI Final SDHI Fungicide (e.g., Penthiopyrad Analog) Coupling->SDHI Amide Bond Formation

Caption: Workflow converting CMP-Ketone to final SDHI Fungicide via the critical Acid intermediate.

Safety & Handling Guidelines

  • CMP-Ketone: Generally considered an irritant. Avoid inhalation of dust.

  • Sodium Hypochlorite: Corrosive and releases toxic chlorine gas if acidified prematurely. Always quench before acidification.

  • Chloroform Generation: The Haloform reaction generates Chloroform (CHCl₃) as a byproduct. Perform all reactions in a well-ventilated fume hood. The filtrate will contain dissolved chloroform; dispose of as halogenated waste.

  • Exotherm Control: The oxidation is highly exothermic. Runaway temperatures can lead to rapid decomposition or "thermal runaway." Strict temperature monitoring is mandatory.

References

  • Bayer CropScience. (2014). Process for the preparation of pyrazole carboxylic acids.[1][2][3][4][5] Patent WO2014037314. Link

  • Syngenta Participations AG. (2010). Novel Pyrazole Carboxamides as Fungicides.[2][6][5] US Patent 7,759,383. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Haloform Reaction Mechanisms.Link

  • Mitsui Chemicals. (2009). Process for producing 1-methyl-3-trifluoromethyl-4-pyrazolecarboxylic acid. (Analogous Chemistry). US Patent 7,569,698. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.Link

Sources

Application

Scale-up synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one methodology

An Application Note for the Scale-Up Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Functionalized Pyrazoles The pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous blockbuster drugs and potent agrochemicals.[1][2][3] Its versatile chemical nature allows for extensive functionalization, leading to a wide spectrum of biological activities. Within this privileged class of heterocycles, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one stands out as a critical building block. The presence of a chloro group at the 3-position and an acetyl moiety at the 4-position provides two orthogonal handles for further chemical elaboration, making it an invaluable intermediate for the synthesis of complex molecular targets.

This application note provides a comprehensive and robust methodology for the multi-gram scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic strategy, addresses critical safety and scalability challenges, and outlines rigorous analytical controls to ensure the final product's quality and consistency. The protocols described herein have been designed to be self-validating, providing researchers and process chemists with a reliable pathway from laboratory-scale experiments to pilot-plant production.

Synthetic Strategy: A Multi-Step Approach via Vilsmeier-Haack Formylation

The synthesis of polysubstituted pyrazoles can be approached through various strategies, with the most common being the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] However, for the specific substitution pattern of the target molecule, a post-cyclization functionalization strategy offers superior control and scalability. Our selected route leverages the well-established Knorr pyrazole synthesis to build the core, followed by robust chlorination and formylation reactions to install the required functionalities. The final acetyl group is introduced via a Grignard reaction and subsequent oxidation.

This four-step sequence is outlined below:

  • Step 1: Knorr Pyrazole Synthesis - Condensation of methylhydrazine with ethyl acetoacetate to form 1-methyl-1H-pyrazol-5(4H)-one.

  • Step 2: Chlorination - Reaction of the pyrazolone intermediate with phosphorus oxychloride (POCl₃) to yield 5-chloro-1-methyl-1H-pyrazole.

  • Step 3: Vilsmeier-Haack Formylation - Introduction of a formyl group at the C4 position of the pyrazole ring using a pre-formed Vilsmeier reagent (POCl₃/DMF).[6][7]

  • Step 4: Grignard Reaction & Oxidation - Conversion of the formyl group to the target acetyl group by reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.

This pathway is strategically advantageous for scale-up as it utilizes readily available starting materials and employs well-documented, high-yielding reactions. The Vilsmeier-Haack formylation, in particular, is a powerful and industrially relevant method for the C-acylation of electron-rich heterocycles.[8]

G cluster_0 Synthetic Workflow A Methylhydrazine + Ethyl Acetoacetate B Step 1: Knorr Cyclization (Ethanol, Reflux) A->B C 1-methyl-1H-pyrazol-5(4H)-one B->C D Step 2: Chlorination (POCl3, Heat) C->D E 5-chloro-1-methyl-1H-pyrazole D->E F Step 3: Vilsmeier-Haack (POCl3, DMF) E->F G 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde F->G H Step 4a: Grignard Reaction (MeMgBr, THF) G->H I 1-(5-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-ol H->I J Step 4b: Oxidation (PCC, DCM) I->J K 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (Final Product) J->K

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Materials and Equipment:

  • All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

  • Reactions should be conducted in appropriately sized glass reactors equipped with mechanical stirring, a temperature probe, a reflux condenser, and an inert atmosphere (N₂ or Ar) inlet.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 1-methyl-1H-pyrazol-5(4H)-one (Intermediate I)
  • Reactor Setup: Charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with absolute ethanol (1 L).

  • Reagent Addition: Add methylhydrazine (87.5 g, 1.9 mol) to the ethanol and stir to form a homogenous solution.

  • Controlled Addition: Add ethyl acetoacetate (250 g, 1.92 mol) dropwise via the dropping funnel over a period of 1 hour. An initial mild exotherm may be observed. Maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 50% Ethyl Acetate / 50% Hexane).

  • Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C for 1 hour. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 100 mL), and dry under vacuum at 50°C to a constant weight.

  • Expected Yield: 160-175 g (85-93% yield) of a white crystalline solid.

  • Characterization: Confirm structure using ¹H NMR and melting point analysis.

Protocol 2: Synthesis of 5-chloro-1-methyl-1H-pyrazole (Intermediate II)

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated chemical fume hood.[9][10][11]

  • Reactor Setup: Charge a 1 L reactor with phosphorus oxychloride (400 mL, 4.3 mol).

  • Controlled Addition: Slowly add 1-methyl-1H-pyrazol-5(4H)-one (Intermediate I) (100 g, 1.02 mol) in portions over 1 hour. The reaction is exothermic and will generate HCl gas. Ensure the off-gas is scrubbed through a caustic solution. Maintain the internal temperature below 50°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to 110°C and maintain for 3 hours.

  • Quenching: Cool the reaction mixture to room temperature. In a separate, larger reactor (5 L), prepare a stirred solution of crushed ice and water (2 L). EXTREME CAUTION: Slowly and carefully add the reaction mixture to the ice-water slurry via a dropping funnel. This quenching process is highly exothermic and will release significant amounts of HCl gas. Maintain vigorous stirring and control the addition rate to keep the temperature of the quench pot below 20°C.

  • Work-up: Once the quench is complete, carefully neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide (NaOH) until the pH is ~7-8. The temperature should be maintained below 25°C during neutralization.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract with dichloromethane (DCM) (3 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. Purify by vacuum distillation.

  • Expected Yield: 95-105 g (80-88% yield) of a colorless to pale yellow oil.

Protocol 3: Vilsmeier-Haack Formylation to 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate III)

CAUTION: Both POCl₃ and Dimethylformamide (DMF) are hazardous. Handle with extreme care in a fume hood.[12][13]

  • Vilsmeier Reagent Formation: In a 1 L reactor under an inert atmosphere, cool anhydrous DMF (150 mL, 1.94 mol) to 0°C. Slowly add POCl₃ (180 mL, 1.94 mol) dropwise, maintaining the temperature between 0-10°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 5-chloro-1-methyl-1H-pyrazole (Intermediate II) (100 g, 0.86 mol) in anhydrous DMF (100 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.

  • Reaction: After addition, heat the reaction mixture to 70°C and maintain for 5 hours.[6] Monitor reaction completion by TLC or HPLC.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (1.5 kg).

  • Hydrolysis & Neutralization: Stir the slurry for 1 hour. The iminium salt intermediate will hydrolyze to the aldehyde. Neutralize the solution to pH 7 with 30% aqueous NaOH.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Expected Yield: 110-120 g (80-87% yield) of an off-white to yellow solid.

Protocol 4: Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (Final Product)

CAUTION: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.

  • Grignard Reaction Setup: In a 2 L reactor under an inert atmosphere, suspend 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate III) (100 g, 0.63 mol) in anhydrous tetrahydrofuran (THF) (1 L). Cool the suspension to 0°C.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 252 mL, 0.76 mol) dropwise, maintaining the temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-(5-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This intermediate is typically used directly in the next step without further purification.

  • Oxidation Setup: In a separate 2 L reactor, prepare a suspension of Pyridinium chlorochromate (PCC) (163 g, 0.76 mol) in anhydrous DCM (1 L).

  • Oxidation Reaction: Add the crude alcohol dissolved in DCM (200 mL) to the PCC suspension dropwise. An exotherm will be observed.

  • Work-up: Stir the reaction at room temperature for 4 hours. Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to afford the final product.

  • Expected Yield: 88-98 g (80-90% yield over two steps) of a white to off-white solid.

Process Safety and Scale-Up Considerations

Scaling up chemical synthesis introduces challenges that are not always apparent at the bench scale. A thorough understanding of reaction thermodynamics, reagent handling, and process control is paramount.

ParameterStep 2: ChlorinationStep 3: Vilsmeier-HaackStep 4: Grignard/Oxidation
Primary Hazard Highly corrosive and water-reactive POCl₃. Vigorous HCl gas evolution.Exothermic formation of Vilsmeier reagent. Corrosive reagents.Pyrophoric Grignard reagent. Exothermic quench. Use of a toxic oxidant (PCC).
Thermal Risk High. Controlled addition of solid into liquid POCl₃ is critical. Quench is extremely exothermic.Moderate. Controlled addition of POCl₃ to DMF at low temperature is essential.High. Grignard addition and quench must be performed with efficient cooling.
Mitigation Strategy Use a jacketed reactor with good heat transfer. Ensure adequate ventilation and gas scrubbing. Perform reverse addition (add POCl₃ to substrate) if feasible after small-scale testing.Use a jacketed reactor. Pre-form the reagent at low temperature before adding the substrate.Strict inert atmosphere and anhydrous conditions. Slow, controlled addition rates. Use of alternative, safer oxidants (e.g., Swern, Dess-Martin) can be explored but may be less cost-effective at scale.
PPE Acid-resistant gloves (Neoprene), face shield, respirator with acid gas cartridge, full protective suit.[10][12]Same as chlorination.Fire-retardant lab coat, safety glasses, appropriate gloves.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and consistency of the final product.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Purity HPLC≥ 98.5%
Melting Point Capillary MethodReport range
Residual Solvents GC-HSConforms to ICH guidelines

Expected Analytical Data for Final Product:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 2.50 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.0 (C=O), 145.0, 138.0, 115.0 (pyrazole C), 36.5 (N-CH₃), 28.0 (COCH₃).

  • Mass Spec (EI): m/z (%) 174 ([M]⁺), 159 ([M-CH₃]⁺).

Conclusion

This application note details a comprehensive and scalable four-step synthesis for the production of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. By providing in-depth procedural details, mechanistic insights, and critical safety considerations, this guide serves as an authoritative resource for researchers and drug development professionals. The described methodology is robust, high-yielding, and utilizes established chemical transformations, making it suitable for the efficient production of this valuable heterocyclic building block.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2024). IJFMR. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). ijpcbs. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). ACS Publications. [Link]

  • Phosphorus Oxychloride. Air Liquide Malaysia. [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001). NJ.gov. [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. (1990). inchem.org. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Connect. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]

  • synthesis, characterization and biological screening of newer pyrazole derivatives. (2019). EJBPS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

Introduction to the Synthesis

The synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a critical process for the creation of various pharmaceutical and agrochemical compounds. The most prevalent methods for this synthesis involve the acylation of a 3-chloro-1-methyl-1H-pyrazole precursor. While seemingly straightforward, these reactions can be prone to issues such as low yield, the formation of impurities, and difficulties in product isolation. This guide provides practical solutions and the scientific reasoning behind them to ensure a successful and efficient synthesis.

Two primary synthetic routes are commonly employed:

  • Friedel-Crafts Acylation: This classic method involves the reaction of 3-chloro-1-methyl-1H-pyrazole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the electron-rich pyrazole ring.[3][4]

  • Vilsmeier-Haack type Reaction: While the classic Vilsmeier-Haack reaction introduces a formyl group using a Vilsmeier reagent (e.g., POCl₃/DMF),[5] modifications of this approach or related cyclization-acylation strategies can be adapted to introduce an acetyl group. These reactions are particularly useful for functionalizing electron-rich heterocyclic systems like pyrazoles.[6][7]

This guide will focus on troubleshooting and optimizing both of these synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can stem from several factors related to reagent quality, reaction conditions, and the reactivity of the starting materials.

Possible Causes & Recommended Actions:

  • Poor Quality or Inactive Reagents:

    • Lewis Acid (for Friedel-Crafts): Aluminum chloride (AlCl₃) is highly hygroscopic and will lose activity upon exposure to moisture.

      • Solution: Use freshly opened, anhydrous AlCl₃ or purchase it in sealed ampules. Ensure all glassware is thoroughly dried before use.

    • Acylating Agent: Acetyl chloride can hydrolyze to acetic acid.

      • Solution: Use freshly distilled acetyl chloride for best results.

    • Solvents: The presence of water or other protic impurities in the solvent can quench the Lewis acid and other reactive intermediates.

      • Solution: Use anhydrous solvents. For Friedel-Crafts reactions, common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

  • Insufficient Reaction Temperature:

    • The activation energy for the acylation of the substituted pyrazole may not be met at lower temperatures.

      • Solution: Gradually and cautiously increase the reaction temperature. For a Friedel-Crafts reaction, after the initial exothermic addition at low temperature (e.g., 0 °C), the reaction may need to be warmed to room temperature or even gently refluxed.[3] For Vilsmeier-Haack type reactions, temperatures can range from room temperature to 80-120 °C.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Sub-optimal Reagent Stoichiometry:

    • An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

      • Solution: For Friedel-Crafts acylation, a slight excess of the acylating agent and at least a stoichiometric amount of the Lewis acid are typically required. For challenging substrates, increasing the equivalents of the Lewis acid can sometimes improve yields. In Vilsmeier-Haack type reactions, an excess of the Vilsmeier reagent may be necessary.[6]

  • Decomposition of Starting Material or Product:

    • Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the pyrazole ring or the final product.

      • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.

Formation of Multiple Products/Impurities

Question: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple products is often due to a lack of regioselectivity, side reactions, or decomposition.

Possible Causes & Recommended Actions:

  • Isomeric Products:

    • Acylation can potentially occur at different positions on the pyrazole ring, although the 4-position is generally favored electronically and sterically in 1,3-disubstituted pyrazoles.

      • Solution: The regioselectivity of Friedel-Crafts and Vilsmeier-Haack reactions on pyrazoles is generally high. However, careful control of reaction temperature can sometimes influence the isomeric ratio. Lower temperatures often favor the thermodynamically more stable product.

  • Polysubstitution:

    • If the product is more activated towards electrophilic substitution than the starting material, a second acylation can occur.

      • Solution: Use a stoichiometric amount or only a slight excess of the acylating agent. Adding the acylating agent slowly and at a low temperature can also help to control the reaction.

  • Hydrolysis of Chloro-substituent:

    • During aqueous work-up, the chloro group on the pyrazole ring can be susceptible to hydrolysis, especially under basic conditions, leading to the corresponding pyrazolone derivative.

      • Solution: Perform the aqueous work-up under neutral or slightly acidic conditions. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures.

  • Formation of Tarry Residues:

    • Polymerization or extensive decomposition can lead to the formation of intractable tars.

      • Solution: This is often a result of overheating. Maintain strict temperature control throughout the reaction.[8] Ensure that the addition of reagents, particularly the Lewis acid or POCl₃, is done slowly and with efficient cooling.

Difficulties with Product Isolation and Purification

Question: I am having trouble isolating a pure product from the reaction mixture. What are the best practices for work-up and purification?

Answer: Effective product isolation is crucial for obtaining a high yield of pure 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction:

    • Friedel-Crafts: The reaction mixture should be quenched by carefully and slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This will decompose the aluminum chloride complex and protonate any basic byproducts.

    • Vilsmeier-Haack: The reaction mixture is typically quenched by pouring it onto crushed ice with vigorous stirring, followed by neutralization with a base like sodium hydroxide or sodium bicarbonate to a pH of ~7-8.[5]

  • Extraction:

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane, ethyl acetate, or diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining inorganic salts.

    • A wash with a saturated sodium bicarbonate solution can be used to remove acidic impurities, but be mindful of the potential for hydrolysis of the chloro-group.

    • Finally, wash with brine to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Column Chromatography: This is often the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an efficient purification method.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation? A1: The Lewis acid, typically AlCl₃, coordinates to the oxygen atom of the acylating agent (acetyl chloride or acetic anhydride), which makes the carbonyl carbon more electrophilic. This facilitates the formation of a highly reactive acylium ion, the key electrophile in the reaction.[9]

Q2: Can I use other Lewis acids for the Friedel-Crafts reaction? A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, their reactivity and the optimal reaction conditions may vary. AlCl₃ is generally the most common and effective catalyst for this transformation.

Q3: Why is it important to perform the Vilsmeier-Haack reaction under anhydrous conditions? A3: The Vilsmeier reagent is highly sensitive to moisture.[5] Water will react with and decompose the reagent, rendering it inactive for the desired formylation or acylation reaction. Therefore, it is crucial to use anhydrous solvents and dried glassware, and to protect the reaction from atmospheric moisture with an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent over-running the reaction, which could lead to byproduct formation.

Q5: What are the main safety precautions to consider for these syntheses? A5:

  • Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is also corrosive and a lachrymator. The reaction can be highly exothermic.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[8]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be prepared for exothermic reactions by having an ice bath readily available.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 3-chloro-1-methyl-1H-pyrazole

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-chloro-1-methyl-1H-pyrazole

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of 3-chloro-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate).

Data Presentation
ParameterFriedel-Crafts AcylationVilsmeier-Haack Type
Key Reagents 3-chloro-1-methyl-1H-pyrazole, Acetyl Chloride, AlCl₃3-chloro-1-methyl-1H-pyrazole, POCl₃, DMF (or other amide)
Typical Solvent Dichloromethane, Carbon DisulfideDichloromethane, DMF
Temperature Range 0 °C to refluxRoom Temperature to 120 °C
Typical Yields 60-85% (can vary)50-70% (can vary)
Key Challenges Moisture sensitivity of AlCl₃, potential for polysubstitutionMoisture sensitivity of Vilsmeier reagent, potential for tar formation

Visualization of Key Processes

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow reagents Mix Anhydrous AlCl3 and Acetyl Chloride in DCM cooling1 Cool to 0 °C reagents->cooling1 substrate_add Add 3-chloro-1-methyl- 1H-pyrazole solution cooling1->substrate_add reaction Warm to RT Monitor by TLC substrate_add->reaction quench Quench with Ice/HCl reaction->quench workup Extract, Wash, Dry quench->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for Friedel-Crafts Acylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield Issue check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_temp Review Reaction Temp (Too low?) start->check_temp check_stoich Verify Stoichiometry start->check_stoich reagent_sol Use Fresh/Anhydrous Reagents & Solvents check_reagents->reagent_sol temp_sol Increase Temperature Gradually & Monitor check_temp->temp_sol stoich_sol Optimize Reagent Ratios check_stoich->stoich_sol

Sources

Optimization

Common side products in the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Welcome to the Technical Support Center for the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic pitfalls, optimize yields, and eliminate common side products associated with the electrophilic acylation of substituted pyrazoles.

Mechanistic Overview: The Acylation of 3-Chloro-1-methyl-1H-pyrazole

The synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically relies on the electrophilic aromatic substitution of 3-chloro-1-methyl-1H-pyrazole. The pyrazole ring is a π-excessive heterocycle where the N1-methyl group donates electron density, making the C4 position the most nucleophilic site. The adjacent C3-chlorine atom exerts an electron-withdrawing inductive effect but an electron-donating resonance effect (+M), which further directs incoming electrophiles to the C4 position[1].

Despite this inherent regioselectivity, researchers frequently encounter complex product mixtures, low yields, or unreacted starting materials due to catalyst deactivation and improper workup procedures[2].

Troubleshooting Guide & FAQs

Q1: Why am I recovering mostly unreacted 3-chloro-1-methyl-1H-pyrazole despite using a stoichiometric amount of AlCl₃ and acetyl chloride? A1: This is a classic issue of catalyst deactivation. The basic N2 nitrogen of the pyrazole ring strongly coordinates with Lewis acids like AlCl₃. This complexation not only deactivates the pyrazole ring toward electrophilic attack but also consumes one full equivalent of your catalyst. Causality & Fix: To drive the Friedel-Crafts acylation to completion, you must use a minimum of 2.2 to 3.0 equivalents of AlCl₃. Alternatively, switch to a Brønsted acid-catalyzed direct acylation using concentrated H₂SO₄ and acetic anhydride, which bypasses metal-coordination issues entirely[3].

Q2: I am seeing a secondary peak in my LC-MS with the exact same mass as my target product. What is this side product? A2: You are likely observing the 5-acetyl regioisomer (1-(3-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one). While the C4 position is electronically favored, excessive heating (typically >130 °C) or highly concentrated reaction conditions can provide enough thermal energy to overcome the steric hindrance of the N1-methyl group, leading to acylation at the C5 position. Fix: Maintain strict temperature control (100–120 °C) and monitor the reaction closely to prevent thermodynamic equilibration.

Q3: During the aqueous workup, my product yield drops significantly, and I detect a highly polar side product. What is happening? A3: Two simultaneous issues are likely occurring due to pH mismanagement:

  • Product Partitioning: Pyrazoles are basic. If your aqueous quench is too acidic, the N2 atom protonates, forming a water-soluble pyrazolium salt that remains in the aqueous phase during organic extraction.

  • Hydrolysis (Pyrazolone Formation): Under harsh acidic aqueous conditions combined with residual heat, the C3-Cl bond can undergo nucleophilic aromatic substitution (SNAr) by water, hydrolyzing the chloride to form a 3-hydroxy pyrazolone derivative[1]. Fix: Always quench over crushed ice and immediately neutralize the aqueous phase to pH 8–9 using cold NaOH before extraction[4].

Self-Validating Experimental Protocol

Direct Electrophilic Acylation via Acetic Anhydride This protocol utilizes a metal-free, Brønsted acid-catalyzed approach to minimize side products and maximize regioselectivity[3].

Step 1: Reagent Preparation & Setup

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-1-methyl-1H-pyrazole (1.0 eq, e.g., 10 mmol).

  • Add acetic anhydride (1.75 eq, 17.5 mmol). Causality: An excess is required to drive the equilibrium, but too much promotes diacylation or C5-acylation.

Step 2: Catalysis & Heating

  • Dropwise, add concentrated H₂SO₄ (0.05 eq, 0.5 mmol) while stirring.

  • Heat the mixture in an oil bath set to 110 °C.

Step 3: In-Process Control (The Self-Validating Step)

  • Validation: At the 3-hour mark, remove a 50 µL aliquot. Quench it in 1 mL of saturated NaHCO₃ and extract with 1 mL of ethyl acetate. Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1) alongside the starting material.

  • Logic: The target 4-acetylpyrazole will have a significantly lower Rf value than the starting material due to the hydrogen-bond accepting carbonyl group. If the higher Rf starting material spot is still dominant, the H₂SO₄ may have been neutralized by moisture; add an additional 0.02 eq of H₂SO₄ and continue heating.

Step 4: Quenching & Neutralization

  • Once TLC confirms completion, cool the flask to room temperature.

  • Remove volatile components (unreacted acetic anhydride and acetic acid byproduct) under reduced pressure.

  • Pour the concentrated residue onto 50 g of crushed ice.

  • Critical Step: Slowly add cold 2M NaOH dropwise until the pH paper reads exactly 8–9. This ensures the pyrazole is entirely deprotonated for organic extraction[4].

Step 5: Extraction & Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Quantitative Data: Comparison of Acylation Strategies

Acylation MethodReagentsEquivalents NeededTypical YieldMajor Side Products / Pitfalls
Friedel-Crafts Acetyl Chloride, AlCl₃>2.2 eq AlCl₃50–65%High unreacted SM due to AlCl₃-pyrazole complexation.
Direct Acylation Acetic Anhydride, H₂SO₄1.75 eq Ac₂O, cat. H₂SO₄75–86%Trace 5-acetyl regioisomer; Pyrazolone (if harsh workup).
Vilsmeier-Haack + Grignard POCl₃, DMF, then MeMgBr1.2 eq POCl₃, 2.0 eq MeMgBr40–55%Multi-step losses; degradation during Grignard addition.

Troubleshooting Logic Workflow

Troubleshooting Start Low Yield of 4-Acetylpyrazole? CheckSM Check Unreacted SM (TLC/LC-MS) Start->CheckSM HighSM High Unreacted SM CheckSM->HighSM Yes LowSM Low Unreacted SM CheckSM->LowSM No LewisAcid Increase AlCl3 >2 eq. or use H2SO4/Ac2O HighSM->LewisAcid Action CheckAqueous Check Aqueous Phase Is pH 8-9? LowSM->CheckAqueous AdjustPH Neutralize to pH 8-9 before extraction CheckAqueous->AdjustPH pH < 7 SideProducts Check for Regioisomers or Hydrolysis CheckAqueous->SideProducts pH OK TempControl Lower Reaction Temp & Mild Workup SideProducts->TempControl Action

Troubleshooting workflow for 4-acetylpyrazole synthesis.

References

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PubMed Central (PMC). Available at: [Link]

Sources

Troubleshooting

Troubleshooting [specific reaction] involving 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Focus: Synthesis of 2-bromo-1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Synthesis of 2-bromo-1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex heterocyclic building blocks. The transformation of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one to its alpha-bromo derivative is a critical junction in drug discovery, often serving as the electrophilic partner in Hantzsch thiazole syntheses or imidazole cyclizations[1].

This guide provides a self-validating protocol and causality-driven troubleshooting matrix for achieving highly regioselective alpha-bromination while suppressing common side reactions like over-bromination and product degradation.

Mechanistic Rationale

We utilize N-Bromosuccinimide (NBS) paired with anhydrous p-Toluenesulfonic acid (p-TsOH). This approach is superior to using molecular bromine (Br₂) because NBS provides a controlled, low steady-state concentration of electrophilic bromine, minimizing over-oxidation and harsh hydrobromic acid buildup[2].

The reaction relies on acid-catalyzed keto-enol tautomerization. The enol acts as the active nucleophile, attacking the bromonium ion generated by NBS[3]. Understanding this causality is critical: the rate-determining step is the enolization, not the bromination.

Mechanism A 1-(3-chloro-1-methyl-1H- pyrazol-4-yl)ethan-1-one (Keto Form) B Protonated Carbonyl Intermediate A->B p-TsOH (H+ transfer) C Enol Tautomer (Active Nucleophile) B->C -H+ (Rate-determining) D Bromonium Attack (from NBS) C->D NBS (Electrophilic Br+) E 2-bromo-1-(3-chloro-1-methyl-1H- pyrazol-4-yl)ethan-1-one (Target Product) D->E -H+ (Carbonyl Reformation)

Mechanistic pathway of p-TsOH catalyzed alpha-bromination using NBS.

Quantitative Optimization Matrix

To demonstrate the causality behind our recommended protocol, below is the optimization data for the bromination of the acetyl pyrazole substrate. Notice how the interplay of solvent polarity, temperature, and catalyst loading dictates the chemoselectivity.

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Conversion (%)Mono-bromo Yield (%)Di-bromo Yield (%)
1DCMNoneRT24<5N/AN/A
2DCMp-TsOH (10)RT1245405
3MeCNp-TsOH (10)602>996532
4MeCNp-TsOH (10)0 to RT4>95884
5 MeCN p-TsOH (20) 0 to RT 2 >99 92 <2

Validated Standard Operating Protocol (SOP)

This protocol is engineered as a self-validating system, incorporating strict In-Process Controls (IPCs) and specific quenching steps to ensure reproducibility.

Step 1: Preparation & Enolization Setup In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (10.0 mmol, 1.59 g) in anhydrous Acetonitrile (50 mL). Add anhydrous p-Toluenesulfonic acid (p-TsOH) (2.0 mmol, 344 mg, 20 mol%). Validation Check: Ensure complete dissolution; the solution must be entirely clear before proceeding.

Step 2: Temperature & Radical Control Cool the reaction mixture to 0–5 °C using an ice-water bath. Wrap the flask tightly in aluminum foil. Causality: Excluding ambient light suppresses the homolytic cleavage of NBS, preventing unselective radical bromination on the pyrazole ring.

Step 3: Electrophile Addition Add N-Bromosuccinimide (NBS) (10.2 mmol, 1.81 g) portion-wise over 30 minutes. Causality: Slow addition at low temperatures controls the steady-state concentration of the bromonium ion, drastically reducing the formation of the M+156 dibrominated byproduct.

Step 4: In-Process Control (IPC) Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours. Sample 50 µL, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). Target: >95% conversion to the mono-brominated mass [M+H]+ m/z 237/239.

Step 5: Quench & Isolation Quench the reaction with 20 mL of cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 5 minutes. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to afford the target alpha-bromoketone.

Diagnostic Troubleshooting & FAQs

Troubleshooting Start Issue Detected via LC-MS/NMR Q1 Primary impurity is dibrominated (m/z 315/317/319)? Start->Q1 Q2 Significant unreacted starting material (m/z 159)? Q1->Q2 No Sol1 Reduce NBS to 1.02 eq. Lower addition temp to 0°C. Q1->Sol1 Yes Q3 Bromination on the pyrazole ring (C5 position)? Q2->Q3 No Sol2 Increase p-TsOH to 20 mol%. Ensure anhydrous conditions. Q2->Sol2 Yes Sol3 Exclude light (foil wrap). Avoid peroxide-forming solvents. Q3->Sol3 Yes

Decision matrix for resolving common alpha-bromination side reactions.

Q1: My LC-MS shows a massive peak for the dibrominated byproduct (m/z 315/317/319). How do I stop the reaction at mono-bromination?

Causality: The mono-brominated product remains enolizable and can react with excess NBS. High temperatures and high local concentrations of NBS drive this secondary reaction thermodynamically. Actionable Solution: Strictly control stoichiometry (do not exceed 1.02 eq of NBS). Add the NBS portion-wise at 0–5 °C. Ensure you are using a polar solvent like MeCN, which stabilizes the mono-brominated enol less favorably than non-polar solvents, thereby slowing the second bromination step.

Q2: The reaction stalls at ~40% conversion. Adding more NBS just increases degradation. What is the root cause?

Causality: As noted in the mechanism, the acid-catalyzed enolization of the acetyl group is the rate-determining step[3]. If the reaction stalls, your catalytic cycle is broken. Actionable Solution: Check your p-TsOH. If it has absorbed excessive atmospheric moisture, water will outcompete the ketone for protons, drastically reducing the effective acidity of the solution. Increase p-TsOH loading to 20 mol% and ensure your solvent is strictly anhydrous.

Q3: I am detecting a byproduct with an identical mass to the product (m/z 237/239) but a different retention time. NMR suggests bromination at the C5 position of the pyrazole ring.

Causality: While the 3-chloro and 4-acetyl groups deactivate the pyrazole ring, the unsubstituted C5 position can still undergo electrophilic aromatic substitution or radical bromination if conditions are not strictly controlled. Actionable Solution: Wrap your reaction flask in aluminum foil. NBS can undergo homolytic cleavage to form bromine radicals when exposed to light, leading to unselective ring bromination. Furthermore, avoid peroxide-forming solvents (like THF) which can initiate these radical pathways.

Q4: The reaction looks clean by LC-MS, but after workup and concentration, the product degrades into a dark, intractable mixture.

Causality: Alpha-bromoketones are potent alkylating agents and lachrymators. They are highly sensitive to residual nucleophiles, bases, and thermal stress. Actionable Solution: Always quench with cold aqueous sodium thiosulfate to destroy unreacted NBS and active bromine species. Do not leave the product in the saturated NaHCO₃ wash for extended periods, as base-catalyzed self-condensation will occur. Finally, concentrate the organic layer under high vacuum at a water bath temperature strictly below 30 °C .

References

  • [1] One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water | Source: mdpi.com | 1

  • [3] Halogenation Of Ketones via Enols | Source: masterorganicchemistry.com | 3

  • [2] 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | Source: smolecule.com | 2

Sources

Optimization

Technical Support Center: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary & Molecule Context User Query: "We are observing unexplained assay loss and impurity formation in our 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one stocks. What are the primary degradation mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

User Query: "We are observing unexplained assay loss and impurity formation in our 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one stocks. What are the primary degradation mechanisms?"

Technical Response: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (hereafter CMP-Ketone ) is a critical building block for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Sedaxane precursors). While the pyrazole core is aromatic and generally robust, the molecule possesses three specific vectors of instability:

  • Photolytic Dechlorination: The C-Cl bond is susceptible to homolytic cleavage under UV irradiation.

  • Oxidative Transformation: The acetyl group (

    
    ) is a prime target for oxidation to the corresponding carboxylic acid or ester.
    
  • Base-Catalyzed Condensation: As a methyl ketone, it is prone to aldol-type condensations in alkaline environments.

Critical Degradation Pathways (Visualized)

The following diagram maps the causality between environmental stress and specific degradation products (DPs). Use this to identify impurities based on reaction conditions.

CMP_Degradation CMP CMP-Ketone (Parent) UV UV Light (λ < 300 nm) CMP->UV Oxidant Oxidants (Peroxides/Bleach) CMP->Oxidant Base Strong Base (pH > 10) CMP->Base DesChloro Des-chloro Analog (Radical Mechanism) UV->DesChloro Homolytic C-Cl Cleavage CarbAcid Pyrazole Carboxylic Acid (Oxidative Cleavage) Oxidant->CarbAcid Haloform/Baeyer-Villiger NOxide N-Oxide Derivative (Rare) Oxidant->NOxide N-Oxidation Dimer Aldol Condensation Dimers (High MW Impurities) Base->Dimer Enolate Formation

Figure 1: Primary degradation vectors for CMP-Ketone. Blue indicates the parent compound; Red indicates stress conditions; Grey indicates degradation products.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Photolytic Instability (The "Des-Chloro" Problem)

Symptom: Appearance of a new peak at RRT ~0.85-0.90 in HPLC after exposure to ambient light. Mass spectrum shows loss of 34/36 Da pattern (Cl isotope). Mechanism: Aryl and heteroaryl chlorides are prone to homolytic fission under UV light. The pyrazole ring absorbs UV energy, exciting the C-Cl bond, which cleaves to form a radical. This radical abstracts a hydrogen atom from the solvent (MeOH/ACN), forming the des-chloro derivative (1-methyl-4-acetylpyrazole).

Protocol: Photostability Validation

  • Prepare: 1 mg/mL solution in Acetonitrile.

  • Expose: 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Analyze: If the "Dark" sample is clean but the exposed sample shows the impurity, the pathway is confirmed.

  • Mitigation: Store all solid and solution stocks in amber glassware.

Issue 2: Oxidative Cleavage (The "Acid" Impurity)

Symptom: Shift in retention time to an earlier eluting peak (more polar) and a mass shift of +2 Da (if converting to acid) or +16 Da (N-oxide). Mechanism: The acetyl group is chemically equivalent to acetophenone. In the presence of trace hypochlorites (common in cleaning residues) or peroxides, it undergoes a Haloform-type reaction or oxidative cleavage, converting the ketone to 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid.

Data Table: Oxidative Stress Markers

Stress Condition Likely Product Mass Shift (Δ) Diagnostic Ion (ESI+)
H₂O₂ (3%) N-Oxide +16 Da [M+16+H]⁺
NaOCl (Bleach) Carboxylic Acid +2 Da (net) [M-COCH₃+COOH+H]⁺

| AIBN (Radical) | Demethylated | -14 Da | [M-14+H]⁺ |

Issue 3: Alkaline Instability (Oligomerization)

Symptom: Loss of mass balance; appearance of broad, late-eluting peaks; solution turns yellow/orange. Mechanism: The methyl group adjacent to the carbonyl is acidic (


). Strong bases generate an enolate, which attacks another ketone molecule (Aldol condensation), leading to dimers and polymers.

Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for long-term storage? A: Caution is advised. While CMP-Ketone is soluble in methanol, protic solvents can facilitate photolytic dechlorination via hydrogen abstraction. For long-term standards, Acetonitrile (ACN) is preferred as it is a poorer hydrogen donor for radical reactions.

Q2: We see a peak at RRT 1.10. Is this a degradant? A: This is likely a Regioisomer (Synthesis Impurity) , not a degradant. During synthesis, methylation of the pyrazole ring can occur at N1 or N2. The 1-methyl isomer (Target) and 2-methyl isomer are often close in retention. Check your Certificate of Analysis (CoA) before assuming it is degradation.

Q3: Is the molecule hygroscopic? A: Generally, no. However, if the sample becomes wet and acidic (e.g., absorption of CO₂ or acid fumes), the acetyl group is stable, but the pyrazole nitrogen can protonate, altering solubility profiles.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012). Fluxapyroxad: Evaluation of the New Active. (Describes the metabolic and environmental breakdown of the 3-(difluoromethyl)-1-methylpyrazole core, which shares the same degradation logic as the chloro-analog).

  • Ochi, Y., et al. (2018).[1] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform. (Details the synthesis and oxidative stability of acetyl-pyrazoles to carboxylic acids).

  • United States Environmental Protection Agency (EPA). (2021). Fluxapyroxad: Human Health Risk Assessment. (Identifies cleavage of the amide and stability of the pyrazole carboxylic acid metabolites).

  • Moore, D.E. (1998). Photolytic degradation of chlorine-containing drugs. (General mechanism for UV-induced dechlorination of heteroaryl chlorides).

  • ResearchGate Technical Report. (2017). Tautomerism in acyl-pyrazolones and photolysis mechanisms. (Structural insights into acyl-pyrazole behavior under light).

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. The purity of this heterocyclic ketone is paramount for its successful application as a building block in medicinal chemistry and materials science. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just completed my synthesis. What are the most probable impurities I should be targeting for removal?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A common method for preparing this compound is the Friedel-Crafts acylation of 3-chloro-1-methyl-1H-pyrazole.

Based on this, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 3-chloro-1-methyl-1H-pyrazole.

  • Reagents and Byproducts: Acetic acid, unreacted acylating agents (like acetyl chloride or acetic anhydride), and their hydrolysis products.

  • Catalyst Residues: Lewis acid catalysts such as aluminum chloride (AlCl₃), which can form complexes with the product.

  • Regioisomers: Acylation might occur at other positions on the pyrazole ring, although the 4-position is generally favored.

  • Solvent Residues: Residual reaction solvents.

Q2: Can I use a simple recrystallization for initial purification? What solvents are recommended?

A2: Yes, recrystallization is an excellent and highly recommended first-pass purification technique for solid organic compounds, provided a suitable solvent can be identified.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

For pyrazole derivatives, a range of solvents can be effective.[2] The choice is critical and depends on the specific substituents.[2]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a selected solvent from Table 1 and heat the mixture to boiling with stirring.[2]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential to form pure, well-defined crystals rather than precipitating out impurities.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.[2]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Table 1: Recommended Solvents for Recrystallization of Pyrazole Derivatives

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78 Polar Protic Often a good starting point for pyrazole compounds.[2]
Isopropanol 82 Polar Protic Similar to ethanol, can offer different solubility characteristics.[2]
Ethyl Acetate 77 Polar Aprotic A versatile solvent for moderately polar compounds.[3]
Hexane/Ethyl Acetate 69 / 77 Nonpolar/Polar A mixed solvent system can be highly effective. Dissolve in hot ethyl acetate and add hot hexane as an anti-solvent until turbidity appears, then cool slowly.[2]

| Water | 100 | Very Polar | Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[2][3] |

Q3: My compound "oiled out" instead of forming crystals during recrystallization. How do I fix this?

A3: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Ensure Slow Cooling: Rapid cooling is a common cause. Insulate the flask to allow for very gradual temperature decrease.[2]

  • Add More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and attempt to cool again slowly.

  • Change the Solvent System: The chosen solvent may be unsuitable. Experiment with a different solvent or a mixed-solvent system with a lower boiling point.[2]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.

Q4: Recrystallization was insufficient. How do I set up a column chromatography protocol?

A4: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For your compound, normal-phase chromatography using silica gel is the most common and effective method.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Selection: Use silica gel as the stationary phase (adsorbent).

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[4] A good system will give your desired compound an Rf value of ~0.3-0.4. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for compounds like this is a hexane/ethyl acetate mixture.

  • Column Packing: Pack the chromatography column with silica gel, typically as a slurry in the initial, least polar eluent (the "wet method"). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution) as the column runs. This allows less polar impurities to elute first, followed by your target compound, with highly polar impurities remaining on the column.

  • Fraction Collection: Collect the eluent in separate fractions using test tubes.[4]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

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Caption: Workflow for Purification by Column Chromatography.

Q5: My crude product may contain acidic or basic impurities. How can I use liquid-liquid extraction to remove them?

A5: Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5] It is exceptionally useful for removing acidic or basic impurities.[6][7] By washing an organic solution of your product with an aqueous base, you can deprotonate acidic impurities, making them water-soluble and pulling them into the aqueous layer.[6] Conversely, an aqueous acid wash will protonate basic impurities, achieving the same effect.[7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer: Pour the organic solution into a separatory funnel.

  • Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently, then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash.

  • Acidic Wash (to remove basic impurities): Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Stopper, vent, and shake. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.[6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter away the drying agent and remove the solvent by rotary evaporation to yield the cleaner product, which can then be further purified if necessary (e.g., by recrystallization).

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// Edges start_node -> wash_bicarb; wash_bicarb -> remove_acid [style=dashed, arrowhead=none]; wash_bicarb -> wash_brine [label=" Retain\nOrganic\nLayer"]; wash_brine -> dry_organic; dry_organic -> end_node; }

Caption: Workflow for Liquid-Liquid Extraction (Acid Wash).

Q6: I suspect contamination from an unreacted aldehyde or a more reactive ketone. Is there a specific chemical method for this?

A6: Yes, for impurities that are aldehydes or sterically unhindered ketones, you can perform a purification step using a sodium bisulfite wash.[8] This technique relies on the reversible reaction of bisulfite with the carbonyl group to form a water-soluble adduct, which can then be extracted into an aqueous layer.[8][9] Your target compound, being a somewhat sterically hindered ketone, is less likely to react, allowing for selective removal of smaller, more reactive carbonyl impurities.

Protocol: Bisulfite Wash

  • Dissolve the crude product in a suitable solvent like diethyl ether or a mixture of ethyl acetate/hexanes.[8]

  • In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bisulfite.

  • Shake the mixture vigorously for several minutes. The bisulfite adduct of the impurity will partition into the aqueous phase.[8]

  • Separate the layers and discard the aqueous phase.

  • Wash the organic layer with water and then brine to remove any residual bisulfite.

  • Dry the organic layer over an anhydrous drying agent and remove the solvent.

This method is particularly effective for separating compounds with similar polarities where chromatography might be challenging.[8]

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Syrris.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Vina Nha Trang. (2025, February 3).
  • St. Jean, D. T., & Fagnou, K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56831. [Link]

  • Patsnap. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp.
  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • SciTechnol. (2021, December 30).
  • Magritek. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Stability of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Welcome to the technical support center for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in various solvents. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a change in the color of my solution of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one over time. What could be the cause?

A change in color, often to a yellow or brown hue, is a common indicator of compound degradation, typically through oxidation.[1] The pyrazole ring, while generally stable, can be susceptible to oxidation, especially in the presence of air (oxygen), light, or certain impurities in the solvent.

Causality and Mitigation:

  • Oxidation: The presence of atmospheric oxygen can lead to the formation of colored byproducts. To mitigate this, it is crucial to handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation pathways. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers (e.g., THF, dioxane), can act as initiators for radical degradation pathways.[2] Always use high-purity, freshly opened solvents or solvents that have been tested for and freed from peroxides.

Troubleshooting Workflow for Discoloration:

G start Observation: Solution Discoloration check_storage Review Storage Conditions: - Inert atmosphere? - Light protection? - Temperature? start->check_storage check_solvent Assess Solvent Quality: - High purity? - Freshly opened? - Peroxide-free? start->check_solvent re_prepare Prepare Fresh Solution Under Inert Atmosphere check_storage->re_prepare check_solvent->re_prepare monitor Monitor for Discoloration Over Time re_prepare->monitor stable Solution Stable: Problem Solved monitor->stable unstable Discoloration Persists: Investigate Further monitor->unstable

Caption: Workflow for troubleshooting solution discoloration.

Q2: My HPLC analysis shows new peaks appearing in my sample over time. How can I identify the degradation products and prevent their formation?

The appearance of new peaks in an HPLC chromatogram is a clear sign of compound instability.[3] These new peaks likely represent degradation products resulting from reactions of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one with the solvent or trace impurities.

Potential Degradation Pathways:

  • Hydrolysis: The ethanone moiety could be susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions, to form the corresponding carboxylic acid. While pyrazole esters are noted to be susceptible to hydrolysis, the ketone group may also be reactive under certain conditions.[1]

  • Solvent Adducts: Highly reactive solvents or impurities could form adducts with the pyrazole compound.

  • Ring Opening/Rearrangement: Though less common for the stable pyrazole ring, extreme pH or temperature conditions could potentially lead to more complex degradation.

Protocol for Identification and Mitigation:

A forced degradation study is a systematic way to identify potential degradation products and understand the compound's stability profile.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions[3]:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat a solution at 60°C for 48 hours.[3]

    • Photolytic Degradation: Expose a solution to direct sunlight or a photostability chamber for 48 hours.[3]

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Use the mass spectrometry data to elucidate the structures of the new peaks.

Data Summary Table for Forced Degradation Study:

Stress ConditionObservationNew Peaks (HPLC)Putative Degradation Product (from MS)
Control (T=0) Clear, colorlessSingle peak at X.X minParent Compound
0.1 M HCl, 60°C Slight yellowingPeak at Y.Y minHydrolysis product?
0.1 M NaOH, RT Yellow solutionMultiple new peaksComplex degradation
3% H₂O₂, RT Brown solutionMajor new peak at Z.Z minOxidized species
Heat (60°C) No changeMinor new peaksThermally induced byproducts
Light Exposure No changeNo significant new peaksPhotostable under tested conditions
Q3: I am getting inconsistent results in my biological assays. Could this be related to the stability of my compound in the assay buffer?

Absolutely. Inconsistent biological data can often be traced back to the degradation of the test compound in the aqueous buffer used for the assay.[1] The pH, temperature, and composition of the buffer can all impact the stability of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one over the duration of the experiment.

Key Considerations for Biological Assays:

  • pH of the Buffer: Pyrazole derivatives can have varying stability at different pH values. It is essential to assess the stability of your compound in the specific buffer you are using.

  • Compound Solubility and Precipitation: If the compound has poor solubility in the aqueous buffer, it may precipitate out of solution over time, leading to a decrease in the effective concentration and inconsistent results.[3]

  • Interaction with Buffer Components: Some buffer components could potentially react with your compound.

Protocol for Assessing Stability in Assay Buffer:

  • Prepare a concentrated stock solution of your compound in an organic solvent like DMSO.

  • Dilute the stock solution to the final working concentration in your assay buffer.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.

  • Plot the percentage of the parent compound remaining versus time to determine its stability profile in the assay buffer.

Troubleshooting Inconsistent Assay Results:

G start Inconsistent Assay Results check_stability Perform Stability Study in Assay Buffer start->check_stability check_solubility Visually Inspect for Precipitation start->check_solubility stable Compound Stable: Investigate other assay parameters check_stability->stable unstable Compound Unstable: - Shorten incubation time - Prepare fresh dilutions check_stability->unstable precipitates Precipitation Observed: - Lower concentration - Add co-solvent check_solubility->precipitates prepare_fresh Prepare Fresh Dilutions Immediately Before Use modify_buffer Consider Buffer Modification (e.g., add co-solvent) unstable->prepare_fresh precipitates->modify_buffer

Caption: Decision tree for troubleshooting inconsistent biological assay results.

General Recommendations for Handling and Storage

To ensure the long-term stability and integrity of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, the following best practices are recommended:

  • Solid Compound:

    • Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage.[1]

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]

    • Light: Keep in an amber glass vial or a container wrapped in aluminum foil.[1]

    • Moisture: Store in a desiccator to prevent hydrolysis.[1]

  • Solutions:

    • Solvent Choice: Use high-purity, anhydrous solvents. Avoid long-term storage in protic solvents like methanol or ethanol if hydrolysis is a concern.

    • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.

    • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[3]

By understanding the potential stability issues and implementing these troubleshooting and handling protocols, you can ensure the reliability and reproducibility of your experimental results with 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Troubleshooting Khellinol instability in solution. Benchchem.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Anomalies in 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the structural elucidation and purity verification of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the structural elucidation and purity verification of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one .

Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrazoles can present unique challenges, from misleading solvent artifacts to complex regioisomeric mixtures. This guide provides self-validating protocols and mechanistic explanations to help you definitively assign your spectra and troubleshoot unexpected peaks.

Baseline Spectral Expectations

Before diagnosing unexpected peaks, it is critical to establish the baseline chemical shifts for the pure target molecule. The presence of the electron-withdrawing acetyl group at C4 and the chlorine atom at C3 significantly deshields the remaining pyrazole proton at C5.

Table 1: Expected NMR Chemical Shifts (in CDCl₃ at 298 K)
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity / Coupling
Acetyl (-CH₃) ~2.45~29.0Singlet (3H)
N-Methyl (-CH₃) ~3.90~39.5Singlet (3H)
Pyrazole (H-5) ~7.95~133.0Singlet (1H)
C3 (C-Cl) -~141.0Quaternary
C4 (C-Acetyl) -~122.0Quaternary
Carbonyl (C=O) -~191.0Quaternary

Diagnostic Workflow for Unexpected Peaks

Use the following logical workflow to categorize and resolve anomalous signals in your spectrum.

NMR_Troubleshooting Start Unexpected NMR Peak Detected Decision Analyze Chemical Shift Region Start->Decision Reg1 0.0 - 2.0 ppm (Aliphatic) Decision->Reg1 Reg2 2.0 - 4.5 ppm (Methyl/Acetyl) Decision->Reg2 Reg3 7.0 - 8.5 ppm (Aromatic) Decision->Reg3 Cause1 Water or Vacuum Grease Reg1->Cause1 Cause2 Residual Solvents (e.g., EtOAc, Acetone) Reg2->Cause2 Cause3 Regioisomer (e.g., 5-chloro isomer) Reg3->Cause3 Fix1 Dry Sample & Use Fresh Solvent Cause1->Fix1 Fix2 Extended High Vacuum Drying Cause2->Fix2 Fix3 Run NOESY/HMBC to Confirm Structure Cause3->Fix3

Diagnostic workflow for identifying and resolving unexpected NMR peaks in pyrazole derivatives.

Frequently Asked Questions & Troubleshooting

Q1: I observe a secondary set of peaks with a similar pattern but slightly shifted, particularly in the aromatic region. Is this due to annular tautomerism?

No. While unsubstituted pyrazoles (NH at position 1) exhibit annular tautomerism that can cause peak averaging or doubling depending on the temperature and NMR timescale[1], your molecule is N-methylated. This alkylation permanently locks the tautomeric state.

The Causality: The secondary peaks are almost certainly due to a regioisomeric impurity , specifically 1-(5-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one. This byproduct frequently forms during the N-alkylation of 3-chloro-4-acetylpyrazole precursors due to competing steric and electronic factors.

Q2: How can I definitively prove whether my unexpected aromatic peak is the 5-chloro regioisomer or another byproduct?

The Solution: The most robust, self-validating method is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Molecule (3-chloro-1-methyl): The N-methyl group (~3.90 ppm) is spatially adjacent to the H-5 proton (~7.95 ppm). A strong NOE cross-peak will be visible.

  • Regioisomer (5-chloro-1-methyl): The N-methyl group is adjacent to the chlorine atom, and the lone ring proton is at C3. Therefore, the 5-chloro isomer will show no NOE correlation between the N-methyl and the ring proton.

Q3: My spectrum shows a broad, moving peak around 1.5 - 2.0 ppm in CDCl₃. What is causing this, and how does it affect my integration?

The Causality: This is the classic "moving" water peak (HDO)[2]. Because water participates in hydrogen bonding, its chemical shift is highly dependent on temperature, concentration, and solvent polarity[2]. In CDCl₃, it typically appears at 1.56 ppm, but trace acidic impurities or concentration changes can shift it. Residual moisture is a primary cause of broad, messy peaks and can artificially inflate the integration of your aliphatic signals, masking true compound purity[2].

Q4: I have a sharp, unexpected singlet at 2.17 ppm and another at 1.26 ppm. Are these degradation products?

The Causality: These are residual laboratory solvents and grease, not degradation products. A sharp singlet at 2.17 ppm in CDCl₃ is characteristic of acetone, often used for cleaning glassware. A broad peak at 1.26 ppm, often accompanied by a signal at 0.86 ppm, is indicative of hydrocarbon vacuum grease (e.g., Apiezon) introduced during Schlenk line drying[2].

Table 2: Common Solvent and Reagent Impurities in CDCl₃
Impurity¹H NMR Shift (δ, ppm)MultiplicitySource / Causality
Water (HDO) 1.56 (variable)Broad singletAtmospheric moisture, wet solvent[3].
Acetone 2.17SingletGlassware cleaning residue.
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q)MultipletsChromatography solvent residue.
Chloroform (CHCl₃) 7.26SingletResidual protic solvent in CDCl₃ ampoule[3].
Hydrocarbon Grease 0.86, 1.26Broad multipletsVacuum line grease (Apiezon)[2].
Silicone Grease 0.07 - 0.13Sharp singletGround glass joint grease[2].

Standardized Experimental Protocols

To ensure data integrity and eliminate false positives during troubleshooting, adhere to the following self-validating protocols.

Protocol A: Preparation of High-Fidelity Anhydrous NMR Samples

Objective: Eliminate moisture and volatile solvent impurities that obscure the 0-3 ppm region.

  • Drying: Transfer 5-10 mg of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one to a pre-weighed vial. Place under high vacuum (< 0.1 mbar) for a minimum of 4 hours. Do not use silicone grease on the vacuum joints; use Teflon sleeves to prevent contamination.

  • Solvent Handling: Open a fresh, single-use ampoule of CDCl₃ (stored over silver foil to prevent phosgene formation) or DMSO-d₆.

  • Preparation: Dissolve the sample completely. If particulates remain, filter through a small plug of tightly packed glass wool in a Pasteur pipette directly into a clean, oven-dried NMR tube.

  • Verification: Run a standard 1D ¹H NMR. If the peak at 1.56 ppm (water) is taller than your acetyl peak (~2.45 ppm), the sample must be re-dried.

Protocol B: 2D NOESY Acquisition for Regioisomer Differentiation

Objective: Establish spatial connectivity to confirm the relative position of the N-methyl group.

  • Sample Concentration: Prepare a concentrated sample (~15-20 mg in 0.6 mL CDCl₃) to ensure adequate signal-to-noise for the minor regioisomer (if present).

  • Parameter Setup: Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Mixing Time (D8): Set the mixing time to 400-500 ms . Pyrazole small molecules tumble rapidly in solution; a longer mixing time ensures sufficient NOE buildup between the N-methyl protons and the adjacent aromatic proton.

  • Data Processing: Process the 2D matrix. Look for a cross-peak intersecting the N-methyl signal (~3.90 ppm) on the F2 axis and the aromatic signal (~7.95 ppm) on the F1 axis. Its presence confirms the 3-chloro-1-methyl architecture.

References

  • Jaconir. "NMR Solvent Impurities: The Ultimate Guide for Researchers." Jaconir Online, Jan 2026.
  • BenchChem Technical Support Team.
  • Chemistry LibreTexts. "3.7: NMR in Lab- Solvent Impurities." LibreTexts, Jan 2022.
  • MilliporeSigma. "NMR Chemical Shifts of Impurities." Sigma-Aldrich.

Sources

Optimization

Preventing byproduct formation with 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Prepared by the Office of Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions designed to help you anticipate and mitigate the formation of common byproducts, ensuring higher yield and purity of your target molecule.

Troubleshooting Guide: Diagnosis and Mitigation of Byproduct Formation

This section addresses specific issues that may arise during reactions involving 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Issue 1: Presence of a Dimeric or Higher Molecular Weight Impurity

Symptoms:

  • A new, less polar spot is observed on TLC.

  • Mass spectrometry reveals a peak corresponding to approximately double the mass of the expected product.

  • ¹H NMR spectrum shows complex signals or broadened peaks inconsistent with the desired structure.

Potential Cause: Aldol Condensation

The acetyl group's α-protons are acidic and can be deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of the starting material or product. This leads to the formation of a β-hydroxy ketone adduct, which may subsequently dehydrate to form a conjugated enone—a common pathway known as aldol condensation.[1][2]

dot

Caption: Aldol condensation pathway leading to dimer formation.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Lower Reaction Temperature Reduces the rate of the condensation reaction, which typically has a higher activation energy than the desired reaction.Run the reaction at 0 °C or below. If the primary reaction is sluggish, a gradual warm-up to room temperature may be necessary. Monitor progress closely by TLC.
Control Stoichiometry and Addition Rate Maintaining a low concentration of the pyrazole ketone can disfavor the bimolecular condensation reaction.If the pyrazole is a nucleophile in your intended reaction, add it slowly to a solution of the electrophile. Conversely, if it's the electrophile, add your nucleophile slowly.
Choose a Non-Nucleophilic/Hindered Base If a base is required, using one that is sterically hindered or non-nucleophilic can minimize enolate formation.Consider using bases like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of simpler amines like triethylamine. For stronger base requirements, consider lithium diisopropylamide (LDA) at low temperatures, which can form the enolate cleanly before the addition of an electrophile.
Issue 2: Formation of a De-chlorinated or Substituted Pyrazole Byproduct

Symptoms:

  • Mass spectrometry shows a peak corresponding to the desired product but with the chlorine atom replaced by another nucleophile present in the reaction mixture (e.g., -OH, -OR, -NR₂).

  • A peak corresponding to the loss of chlorine and the addition of hydrogen may also be observed.

Potential Cause: Nucleophilic Aromatic Substitution (SNAr)

The pyrazole ring is electron-rich, which generally disfavors nucleophilic aromatic substitution. However, the presence of the electron-withdrawing acetyl group can activate the ring towards this type of reaction.[3] Strong nucleophiles, especially under forcing conditions (e.g., high heat), can displace the chloro group.[4] The mechanism typically involves the addition of the nucleophile to the ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.[5]

dot

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Moderate Reaction Conditions High temperatures and prolonged reaction times increase the likelihood of SNAr.Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Monitor the reaction to avoid unnecessary heating after completion.
Avoid Strong Nucleophiles If possible, avoid highly reactive nucleophiles like alkoxides or amides, especially if they are not the intended reactant.If a basic catalyst is needed, opt for a non-nucleophilic base. If a nucleophile is part of the intended reaction, ensure it is directed at the desired functional group by controlling other parameters like temperature.
Protect the Acetyl Group The electron-withdrawing nature of the acetyl group activates the ring for SNAr. Converting it to a less activating group, like an acetal, can prevent this side reaction.React the ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal. Deprotection can be achieved with aqueous acid after the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one to prevent degradation?

A1: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases, strong oxidizing agents, and strong nucleophiles. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow hydrolysis or other reactions with atmospheric moisture and oxygen.

Q2: My reaction mixture is turning dark brown or black, and purification is difficult. What is causing this?

A2: Dark coloration often indicates decomposition or polymerization. This can be initiated by excessive heat, the presence of strong acids or bases, or air oxidation. The multiple reactive sites on your molecule can lead to a complex mixture of byproducts.[6] To mitigate this, ensure your reaction is run under an inert atmosphere, use purified solvents, and maintain careful temperature control. If the reaction is acid- or base-catalyzed, consider using the minimum effective amount of the catalyst.

Q3: Can the pyrazole ring itself undergo side reactions?

A3: Yes. While generally stable, the pyrazole ring can participate in certain reactions. Under strongly acidic conditions, protonation of the ring nitrogens can alter its reactivity. Although less common for this substituted pyrazole, electrophilic substitution at the C5 position is a possibility if a potent electrophile is present. Ring-opening can occur under very harsh reductive or oxidative conditions, but this is less common in typical synthetic transformations.

Q4: How can I effectively monitor my reaction to minimize byproduct formation?

A4: Thin-Layer Chromatography (TLC) is an invaluable tool. It is recommended to run a co-spot of your starting material alongside the reaction mixture to track its consumption. For more detailed analysis, taking aliquots at regular intervals for analysis by LC-MS or GC-MS can provide quantitative information on the formation of both the desired product and any byproducts. This allows for reaction optimization by stopping the reaction when the product-to-byproduct ratio is optimal.[6]

Protocol: Identification of Byproducts by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components on the GC column.

  • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component, which can help in elucidating their structures.[6]

By understanding the inherent reactivity of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one and carefully controlling reaction conditions, researchers can significantly minimize the formation of unwanted byproducts, leading to cleaner reactions and more efficient syntheses.

References

  • Gomha, S. M., et al. (2015). Synthesis of 5-aminopyrazoles from 5-chloropyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Journal of the Chemical Society C. (1968). Some nucleophilic substitution reactions of chloropyrazines. RSC Publishing. Retrieved from [Link]

  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Google Patents. (2009). Process for the preparation of pyrazole and its derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. (n.d.). Retrieved from [Link]

  • Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of pyrazole derivatives for [specific activity]

Executive Summary The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within oncology. Its planar, electron-rich, five-membered heterocycle serves as an exceptional bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within oncology. Its planar, electron-rich, five-membered heterocycle serves as an exceptional bioisostere for peptide bonds and a robust scaffold for ATP-competitive inhibition.

This guide provides a technical comparison of three FDA-approved pyrazole derivatives—Ruxolitinib , Crizotinib , and Axitinib . We analyze their structural activity relationships (SAR), kinase selectivity profiles, and provide a validated TR-FRET experimental protocol for researchers benchmarking new derivatives against these standards.

The Pyrazole Advantage: Structural Logic

Why dominates the kinase inhibitor landscape? The pyrazole ring (1,2-diazole) offers specific advantages in drug design:

  • H-Bonding Capability: The unsubstituted nitrogen (–NH) acts as a hydrogen bond donor, while the pyridine-like nitrogen (=N–) acts as an acceptor. This allows for precise anchoring within the kinase hinge region (e.g., interacting with the gatekeeper residue).

  • Rigidity & Orientation: It rigidly orients side chains to occupy hydrophobic pockets (Selectivity Pocket) adjacent to the ATP binding site.

  • Metabolic Stability: Compared to furan or pyrrole, pyrazoles are generally more resistant to oxidative metabolism.

Comparative Analysis: The "Big Three"

The following table contrasts the three derivatives, highlighting how the pyrazole core is substituted to achieve distinct target selectivity.

Table 1: Technical Profile Comparison
FeatureRuxolitinib Crizotinib Axitinib
Primary Target JAK1 / JAK2ALK / c-MET / ROS1VEGFR-1, -2, -3
Scaffold Type Pyrazolo[3,4-d]pyrimidine3-benzyloxy-pyrazoleIndazole (Fused Pyrazole)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Potency (IC50) JAK1: 3.3 nM JAK2: 2.8 nM [1]ALK: ~20 nM c-MET: ~8 nM [2]VEGFR2: 0.2 nM VEGFR1: 1.2 nM [3]
Key Structural Feature Cyclopentyl ring fits hydrophobic pocket; Nitrile group interacts with Arg residue.2-aminopyridine hinge binder; Piperidine ring extends to solvent front.Styryl moiety extends conjugation; Indazole core mimics adenine.
Clinical Indication Myelofibrosis, Polycythemia VeraALK+ NSCLCRenal Cell Carcinoma (RCC)
Structural Activity Relationship (SAR) Deep Dive
  • Ruxolitinib (The Specificity Master): The pyrazole is fused to a pyrimidine ring. This bicyclic system mimics the adenine of ATP. The cyclopentyl group is critical; it fills the hydrophobic pocket unique to JAK kinases, granting it high selectivity over other kinases but maintaining potency against both JAK1 and JAK2.

  • Crizotinib (The Multitarget Blocker): Here, the pyrazole is central but not fused. The 4-position is substituted with a piperidine group that extends towards the solvent interface, improving solubility and pharmacokinetic properties. The 3-position benzyloxy group locks the conformation via intramolecular hydrogen bonding, essential for fitting the ALK binding cleft.

  • Axitinib (The Potency King): Axitinib utilizes an indazole (benzene fused to pyrazole). This extended planar system maximizes van der Waals interactions within the ATP pocket of VEGFR. The amide "tail" forms additional H-bonds, resulting in sub-nanomolar potency (0.1–0.2 nM), making it one of the most potent kinase inhibitors available.

Visualizing the Mechanism

To understand how these derivatives disrupt downstream signaling, we examine the JAK-STAT pathway (targeted by Ruxolitinib) as a primary example of pyrazole-mediated intervention.

JAK_Pathway Ligand Cytokine (Ligand) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates Inhibitor Ruxolitinib (Pyrazole Derivative) Inhibitor->JAK ATP-Competitive Blockade pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action for Ruxolitinib.[1][2][3][4] The pyrazole derivative competes with ATP for the JAK binding site, preventing STAT phosphorylation and subsequent gene transcription.

Validated Experimental Protocol: TR-FRET Kinase Assay

For researchers developing new pyrazole derivatives, establishing a robust biochemical assay is critical. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard ELISA due to its homogeneous format (no wash steps), high sensitivity, and resistance to compound fluorescence interference.

Protocol: HTRF/TR-FRET Kinase Inhibition Screen

Objective: Determine the IC50 of a novel pyrazole derivative against a target kinase (e.g., VEGFR2 or JAK2).

Reagents Required:
  • Recombinant Kinase (e.g., VEGFR2).[5][6]

  • Biotinylated Peptide Substrate (Specific to kinase).

  • ATP (Ultrapure).

  • Test Compound (Pyrazole derivative dissolved in DMSO).

  • Detection Reagents: Eu-cryptate labeled anti-phospho antibody (Donor) + Streptavidin-XL665 (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Workflow:
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in 100% DMSO (starting at 10 µM).

    • Dilute 1:50 into Assay Buffer to create a 4x working solution (final DMSO < 1%).

  • Enzyme Reaction Setup (384-well Low Volume Plate):

    • Step A: Add 2.5 µL of 4x Compound solution to the well.

    • Step B: Add 2.5 µL of 4x Kinase solution. Incubate for 5 mins to allow compound-enzyme equilibration.

    • Step C: Add 5.0 µL of 2x ATP/Substrate mix to start the reaction.

    • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10 µL of Detection Mix (containing EDTA to stop the reaction + Donor/Acceptor fluorophores).[7]

    • Incubate for 60 minutes at RT.

  • Readout:

    • Measure fluorescence on a compatible plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Data Analysis:

    • Calculate HTRF Ratio =

      
      .
      
    • Plot log[Inhibitor] vs. HTRF Ratio using a 4-parameter logistic fit to determine IC50.

Self-Validation Checkpoints (Trustworthiness):
  • Z-Prime (Z'): Must be > 0.5 for the assay to be considered valid.

  • Max Signal Control: Enzyme + Substrate + ATP (No Inhibitor).

  • Min Signal Control: Enzyme + Substrate (No ATP) OR High concentration Staurosporine.

  • Reference Standard: Always run Axitinib or Ruxolitinib as a positive control in parallel.

Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Enzyme 2. Add Enzyme (+ Pre-incubation) Prep->Enzyme Start 3. Add ATP/Substrate (Start Reaction) Enzyme->Start Incubate 4. Incubation (60 min @ RT) Start->Incubate Stop 5. Add Detection Mix (EDTA + Fluorophores) Incubate->Stop Read 6. TR-FRET Read (Ex:320 / Em:665) Stop->Read Analyze 7. IC50 Calculation (4-param fit) Read->Analyze

Figure 2: TR-FRET Kinase Assay Workflow. A homogeneous, "mix-and-read" protocol optimized for high-throughput screening of pyrazole derivatives.

Conclusion

The pyrazole scaffold remains a cornerstone of kinase inhibitor design due to its versatility in H-bonding and side-chain orientation.

  • For high selectivity , mimic the Ruxolitinib fused-ring approach.

  • For solubility and bioavailability , look to Crizotinib’s solvent-exposed substitutions.

  • For maximum potency , the fused indazole system of Axitinib provides a template for maximizing van der Waals contacts.

Researchers should utilize the TR-FRET protocol outlined above to generate reliable, reproducible data when benchmarking novel derivatives against these FDA-approved standards.

References

  • NIH/National Library of Medicine. (2023). Ruxolitinib: Mechanism of Action and IC50 Data.[2][3] PubChem.[8][9] Available at: [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Available at: [Link]

  • Hu-Lowe, D. D., et al. (2008).[5] Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3.[6][8] Clinical Cancer Research.[5][8] Available at: [Link]

Sources

Comparative

Benchmarking the synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one against other methods

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a highly valuable heterocyclic building block. Pyrazole derivatives with specific substitution patterns at the 1, 3, and 4 positions are critical intermediates in the d...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a highly valuable heterocyclic building block. Pyrazole derivatives with specific substitution patterns at the 1, 3, and 4 positions are critical intermediates in the development of modern agrochemicals, such as the herbicide Halosulfuron-methyl[1], and various highly potent pyrazole carboxanilide fungicides[2]. Furthermore, acetyl-substituted pyrazoles are frequently utilized as precursors for synthesizing complex kinase inhibitors in pharmaceutical drug discovery.

Synthesizing this specific molecule presents a unique chemical challenge. The pyrazole core is inherently electron-deficient compared to other heterocycles like pyrrole. The addition of an electronegative chlorine atom at the C3 position further withdraws electron density via inductive effects, rendering the C4 position poorly nucleophilic. Consequently, traditional one-step electrophilic aromatic substitutions (like Friedel-Crafts acylation) are thermodynamically and kinetically disfavored.

This guide objectively benchmarks three distinct synthetic methodologies to access 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, providing researchers with the experimental data and mechanistic causality needed to select the optimal route for their specific scale and purity requirements.

Synthetic Route Overview

Fig 1. Benchmarked synthetic routes to 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three benchmarked routes based on standard laboratory-scale execution (10 mmol scale).

MetricRoute A: Stille CouplingRoute B: Vilsmeier + GrignardRoute C: Direct Acylation
Overall Yield 82 - 85%60 - 65%< 5%
Step Count 1 (from 4-bromo precursor)31
Regioselectivity Absolute (C4 specific)High (C4 specific)Poor (competing N-acylation)
E-Factor High (~45, Tin waste)Moderate (~25, Aqueous waste)Low (but unviable yield)
Cost per Gram ~$45.00~$12.00N/A
Best Suited For Milligram to Gram scale discoveryMultigram to Kilogram scaleupNot recommended

Detailed Methodological Benchmarking

Route A: Palladium-Catalyzed Stille Coupling (The Modern Standard)

Palladium-catalyzed cross-coupling has revolutionized the functionalization of pyrazoles, overcoming the limitations of traditional electrophilic aromatic substitution[3][4]. The Stille coupling utilizing tributyl(1-ethoxyvinyl)stannane acts as a highly effective method for installing masked acetyl groups on halogenated heterocycles[5].

  • Causality & Design: The 1-ethoxyvinyl group acts as a masked acetyl equivalent. Post-coupling, the resulting enol ether is easily hydrolyzed by dilute HCl to reveal the target ketone. A critical step in this protocol is the potassium fluoride (KF) wash; without it, toxic and lipophilic tributyltin byproducts will streak through silica gel and contaminate downstream biological assays.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 100 mL Schlenk flask under N2, add 4-bromo-3-chloro-1-methyl-1H-pyrazole (1.95 g, 10.0 mmol) and anhydrous toluene (40 mL).

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (4.33 g, 12.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Hydrolysis: Cool the mixture to 25 °C. Add 2M aqueous HCl (20 mL) and stir vigorously for 2 hours to hydrolyze the intermediate enol ether.

  • Workup & Tin Removal: Add saturated aqueous KF solution (30 mL) and stir for 1 hour. Filter the resulting biphasic mixture through a pad of Celite to remove the precipitated polymeric tributyltin fluoride.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in hexanes) to yield the product as a white solid (85% yield).

Route B: Vilsmeier-Haack / Grignard Sequence (The Scalable Classic)

Because direct acylation fails, chemists must bypass the poor nucleophilicity of C4 by using a hyper-reactive electrophile. The Vilsmeier reagent (chloromethyleneiminium ion) is sufficiently electrophilic to attack the deactivated C4 position, forming an aldehyde that can be subsequently elaborated.

  • Causality & Design: This three-step route avoids expensive palladium catalysts and toxic tin reagents. In the final step, activated manganese dioxide (MnO2) is selected over Swern or Jones oxidations. MnO2 selectively oxidizes the "benzylic-type" alcohol (the pyrazole ring acts similarly to an aromatic ring in stabilizing the intermediate) without generating malodorous sulfurous byproducts or requiring cryogenic conditions.

Step-by-Step Protocol:

  • Formylation (Vilsmeier-Haack): Cool anhydrous DMF (5.0 mL) to 0 °C. Dropwise add POCl3 (1.1 mL, 12.0 mmol) and stir for 30 min to form the Vilsmeier reagent. Add 3-chloro-1-methyl-1H-pyrazole (1.16 g, 10.0 mmol) dissolved in DMF (2.0 mL). Heat to 90 °C for 4 hours. Cool and quench over crushed ice. Neutralize with 2M NaOH, extract with DCM, and concentrate to yield 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Grignard Addition: Dissolve the crude aldehyde in anhydrous THF (30 mL) and cool to 0 °C under N2. Slowly add methylmagnesium bromide (3.0 M in Et2O, 4.0 mL, 12.0 mmol). Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc, dry, and concentrate to yield the secondary alcohol intermediate.

  • Oxidation: Dissolve the alcohol in DCM (40 mL). Add activated MnO2 (8.7 g, 100 mmol). Stir at room temperature for 16 hours. Filter the black suspension through a pad of Celite, washing thoroughly with DCM. Concentrate the filtrate to afford the target ketone (62% overall yield over 3 steps).

Route C: Direct Friedel-Crafts Acylation (The Negative Benchmark)
  • Causality & Design: Direct acylation is tested using acetyl chloride and aluminum chloride (AlCl3). However, the Lewis acid heavily coordinates to the pyrazole nitrogens, further deactivating the ring. Combined with the electron-withdrawing C3-chloro group, the C4 position becomes entirely inert. Yields rarely exceed 5%, mostly resulting in unreacted starting material or decomposed N-acylated polymeric tars. This route is strictly not recommended but serves as a vital benchmark to justify the necessity of Routes A and B.

Conclusion & Recommendations

For discovery chemists requiring rapid access to 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one on a milligram to small-gram scale, Route A (Stille Coupling) is the undisputed optimal choice. It offers absolute regiocontrol and high yields in a single step from commercially available halogenated precursors.

For process chemists looking to scale up production to the multigram or kilogram level, Route B (Vilsmeier-Haack / Grignard Sequence) is highly recommended. While it requires three distinct steps, the reagents (POCl3, MeMgBr, MnO2) are inexpensive, the intermediates do not require chromatographic purification, and it entirely avoids the severe environmental and regulatory hurdles associated with heavy metal (Palladium/Tin) waste streams.

References
  • [2] Title: Pyrazole carboxanilide fungicides and use (US5223526A). Source: Google Patents. URL:

  • [3] Title: Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction. Source: Heterocycles. URL:[Link]

  • [4] Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Source: Chemical Reviews. URL:[Link]

  • [5] Title: Synthesis of New Pyrazolo[4,3-d]pyrimidines and Isoxazolo[4,5-d]pyrimidines. Source: Synthesis. URL:[Link]

Sources

Validation

Fragment Optimization Guide: Overcoming CYP450 Cross-Reactivity with 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the off-target cross-reactivity of nitrogen-rich heterocyclic building blocks. Pyrazoles are highly pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the off-target cross-reactivity of nitrogen-rich heterocyclic building blocks. Pyrazoles are highly prized in medicinal chemistry for their ability to act as versatile hydrogen-bond acceptors and donors. However, they carry a notorious liability: Type-II Cytochrome P450 (CYP450) inhibition .

This guide provides an objective, data-driven comparison of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (hereafter referred to as 3-Cl-MAP ) against its unsubstituted and bulkier alternatives. By examining their performance in a validated LC-MS/MS CYP450 inhibition assay, we will explore the mechanistic causality behind steric optimization and how it rescues fragment viability.

Mechanistic Rationale: The Heme Coordination Liability

To understand why 3-Cl-MAP outperforms its alternatives, we must first address the root cause of pyrazole cross-reactivity. Unsubstituted or sterically unhindered pyrazoles frequently act as Type-II CYP inhibitors. The mechanism is driven by the basic nitrogen (N2) of the pyrazole ring, which donates its lone electron pair to the ferric (Fe³⁺) iron located in the porphyrin ring of the CYP450 active site. This coordination displaces the native axial water ligand, shifts the iron's spin state, and effectively halts the enzyme's catalytic cycle [1].

The Steric Solution

Introducing a substituent adjacent to the coordinating nitrogen creates localized steric hindrance that physically clashes with the porphyrin plane. However, the choice of substituent is a delicate balancing act:

  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MAP): Lacks steric bulk at the C3 position, leaving the N2 lone pair fully exposed to the CYP heme iron, resulting in severe cross-reactivity.

  • 1-(3-trifluoromethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one (3-CF₃-MAP): The trifluoromethyl group provides massive steric blockade, eliminating CYP inhibition. However, it drastically increases lipophilicity (cLogP), which can lead to non-specific protein binding and poor ligand efficiency [2].

  • 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (3-Cl-MAP): The 3-chloro group provides the perfect "Goldilocks" solution. The chlorine atom's van der Waals radius is sufficient to block N2-heme coordination without excessively inflating the fragment's molecular weight or lipophilicity [3].

G Unsub Unsubstituted Pyrazole (MAP) N2_Exposure Exposed N2 Lone Pair Unsub->N2_Exposure Heme_Bind Coordinates to Heme Fe3+ N2_Exposure->Heme_Bind CYP_Inhib Type-II CYP450 Inhibition (High Cross-Reactivity) Heme_Bind->CYP_Inhib Sub 3-Chloro Pyrazole (3-Cl-MAP) Steric Steric Hindrance at C3 Sub->Steric Heme_Block Prevents Fe3+ Coordination Steric->Heme_Block CYP_Active CYP450 Remains Active (Low Cross-Reactivity) Heme_Block->CYP_Active

Logical flow demonstrating how C3-steric hindrance prevents Type-II CYP450 heme coordination.

Comparative Performance Data

To objectively evaluate the cross-reactivity of these fragments, we subjected them to a comprehensive CYP inhibition panel targeting the most critical drug-metabolizing isoforms: CYP3A4, CYP2D6, and CYP2C9.

Table 1: CYP450 Inhibition Profile (IC₅₀ values)

Note: Lower IC₅₀ values indicate higher (worse) cross-reactivity and enzyme inhibition.

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)Cross-Reactivity Assessment
MAP (Unsubstituted)2.1 ± 0.38.5 ± 1.14.2 ± 0.6High (Severe Liability)
3-Cl-MAP (Target)> 50.0> 50.038.4 ± 2.5Low (Optimized)
3-CF₃-MAP (Bulky)> 50.0> 50.0> 50.0Low (Optimized)
Table 2: Physicochemical Properties & Ligand Efficiency

While both the 3-Cl and 3-CF₃ analogs successfully mitigate CYP inhibition, physicochemical analysis reveals why 3-Cl-MAP is the superior building block for downstream synthesis.

CompoundMolecular WeightcLogPTopological Polar Surface Area (TPSA)Fragment Viability
MAP 124.140.4229.5 ŲPoor (Due to DDI risk)
3-Cl-MAP 158.581.1529.5 ŲExcellent (Balanced)
3-CF₃-MAP 192.141.8829.5 ŲMarginal (High lipophilicity)

Experimental Methodology: LC-MS/MS CYP Inhibition Assay

To ensure scientific integrity, the data presented above was generated using a self-validating experimental system. The protocol below utilizes Human Liver Microsomes (HLMs) and relies on specific probe substrates (Midazolam for CYP3A4; Dextromethorphan for CYP2D6).

The system is "self-validating" because it mandates the inclusion of a zero-inhibitor baseline (DMSO control) to establish 100% enzyme activity, alongside established clinical inhibitors (Ketoconazole and Quinidine) to prove the assay is sensitive enough to detect true inhibition. Furthermore, the use of a stable-isotope labeled Internal Standard (IS) corrects for any ion suppression during mass spectrometry.

Step-by-Step Protocol

Step 1: Reagent and Matrix Preparation

  • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare the probe substrate mixture: Midazolam (final assay concentration 2.5 µM) and Dextromethorphan (final assay concentration 5.0 µM) in buffer.

Step 2: Compound Incubation (The Self-Validating Setup)

  • Dispense 1 µL of test compounds (MAP, 3-Cl-MAP, 3-CF₃-MAP) in DMSO into a 96-well plate to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Negative Control: Add 1 µL of pure DMSO to baseline wells (represents 0% inhibition).

  • Positive Controls: Add Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) to separate control wells to validate assay sensitivity.

  • Add 149 µL of the HLM/probe substrate mixture to all wells. Pre-incubate the plate at 37°C for 10 minutes.

Step 3: Reaction Initiation

  • Initiate the metabolic reaction by adding 50 µL of pre-warmed NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) to all wells.

  • Incubate at 37°C for exactly 10 minutes under gentle orbital shaking.

Step 4: Reaction Termination & Protein Precipitation

  • Terminate the reaction by rapidly adding 200 µL of ice-cold Acetonitrile (MeCN) containing the Internal Standard (e.g., ¹³C-1-hydroxymidazolam). Causality note: The organic solvent denatures the CYP enzymes instantly, freezing the metabolic snapshot in time.

Step 5: Centrifugation & Extraction

  • Centrifuge the 96-well plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer 150 µL of the clear supernatant to a clean analytical plate.

Step 6: LC-MS/MS Quantification

  • Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS system equipped with a C18 reverse-phase column.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for the specific metabolites: 1-hydroxymidazolam (CYP3A4 activity) and Dextrorphan (CYP2D6 activity).

Step 7: Data Processing

  • Calculate the peak area ratio of the metabolite to the Internal Standard.

  • Normalize the ratios against the DMSO negative control (set as 100% activity).

  • Plot the % remaining activity against the log concentration of the test fragments to derive the IC₅₀ values via non-linear regression.

Workflow Step1 1. Reagent Prep HLMs + Probe Substrates Step2 2. Compound Incubation Test Fragments (0.1-50 µM) Step1->Step2 Step3 3. Reaction Initiation Add NADPH (37°C, 10 min) Step2->Step3 Step4 4. Reaction Termination Ice-Cold MeCN + IS Step3->Step4 Step5 5. Centrifugation Precipitate Proteins Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Metabolites Step5->Step6 Step7 7. Data Processing Calculate IC50 Step6->Step7

Step-by-step experimental workflow for LC-MS/MS based Cytochrome P450 inhibition screening.

Conclusion

When selecting pyrazole-based building blocks for library synthesis or hit-to-lead optimization, the unsubstituted N-methyl pyrazole (MAP) presents an unacceptable risk of late-stage drug-drug interaction (DDI) failures due to Type-II CYP450 heme coordination.

By strategically utilizing 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one , researchers can leverage the favorable hydrogen-bonding profile of the pyrazole core while utilizing the C3-chlorine atom as a precise steric shield. This modification successfully abolishes CYP3A4 and CYP2D6 cross-reactivity without incurring the severe lipophilic penalties associated with bulkier trifluoromethyl substitutions.

References

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery National Center for Biotechnology Information (PMC)[Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties RSC Advances[Link]

Comparative

A Comparative Guide to Structural Elucidation: Confirming the Structure of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one with X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous ther...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Their diverse biological activities are intimately linked to their three-dimensional structure. Therefore, the unambiguous confirmation of their molecular architecture is a cornerstone of rational drug design. This guide provides an in-depth, expert-led comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural elucidation of the novel pyrazole derivative, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but also their spatial coordinates, bond lengths, and bond angles. This technique is indispensable when absolute stereochemistry and subtle conformational features can dictate a molecule's biological efficacy and safety profile.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands both precision and an understanding of the underlying principles.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: A generalized workflow for the structural determination of a small molecule via single-crystal X-ray diffraction.

Proposed Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

A plausible synthetic route to the title compound can be adapted from established methods for pyrazole synthesis.[2] A common approach involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a potential precursor would be a chlorinated B-diketone which can then be reacted with methylhydrazine.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Bottleneck and the Art): Obtaining a single crystal of suitable size and quality is often the most challenging step. For 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a systematic screening of solvents and crystallization techniques is paramount.

    • Technique: Slow evaporation from a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. Vapor diffusion, where a less volatile precipitant slowly diffuses into the compound's solution, is another powerful technique.

    • Expertise in Action: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for crystallization upon cooling. The presence of impurities can significantly hinder crystal growth, underscoring the importance of high sample purity.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[3] The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, which leads to a clearer diffraction pattern. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

  • Structure Solution and Refinement: The collected diffraction data, which consists of a series of spots of varying intensities, is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem," a central challenge in crystallography, is then addressed, often using direct methods for small molecules.[3] This provides an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

The Bigger Picture: A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not the only tool at the disposal of a medicinal chemist. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary and crucial information.[5][6]

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Single CrystalSolution or Solid-StateSolid, Liquid, or Gas
Information Obtained 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determination, absolute configurationProvides information about the molecule in solution, non-destructiveHigh sensitivity, determination of molecular formula
Limitations Requires a high-quality single crystal, structure is static and in solid-stateCan be complex to interpret for large molecules, less precise for bond lengths/anglesDoes not provide 3D structural information on its own

Expert Insights: The choice of technique is dictated by the research question. For confirming the constitution and connectivity of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, ¹H and ¹³C NMR would be the initial go-to methods. High-resolution mass spectrometry (HRMS) would then be used to confirm the elemental composition. However, to definitively establish the three-dimensional arrangement of the atoms, including the planarity of the pyrazole ring and the orientation of the substituents, X-ray crystallography is unparalleled.

Navigating the Nuances: Causality and Trustworthiness in Experimental Design

A robust structural confirmation relies on the convergence of data from multiple, independent techniques. Discrepancies between, for instance, a crystal structure and solution-state NMR data can reveal important information about conformational flexibility or solvent interactions.

Self-Validating Systems:

  • NMR and MS as a Prerequisite: Before embarking on the often time-consuming process of crystal growth, the identity and purity of the synthesized 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one must be rigorously established by NMR and MS. This ensures that the crystal being analyzed is indeed the target compound.

  • Corroboration of Spectroscopic and Crystallographic Data: The bond connectivities determined by X-ray crystallography should be fully consistent with the correlations observed in 2D NMR experiments (e.g., COSY, HSQC, HMBC). The molecular formula determined by HRMS must match the atoms identified in the crystal structure.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of novel compounds like 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a multifaceted process that leverages the strengths of various analytical techniques. While NMR and mass spectrometry provide essential information regarding the compound's constitution and purity, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of its three-dimensional molecular structure. For drug development professionals, this level of structural certainty is not merely academic; it is a critical prerequisite for understanding structure-activity relationships, designing more potent and selective analogs, and ultimately, developing safer and more effective medicines. The experimental protocols and comparative insights provided in this guide are intended to equip researchers with the knowledge to confidently and rigorously characterize novel pyrazole derivatives and other important small molecules.

References

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone. ResearchGate. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1636-1657. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCr Journals. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Crystal structure of 1-[(4-chlorophenyl)diphenyl- ylmethyl]-3-(trifluoromethyl)-1H-pyrazole. IUCr Journals. Available at: [Link]

  • 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2579. Available at: [Link]

  • Crystal structure of (E)-2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one – ethanol (1/2), C35H33ClN4O6. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 33(3), 1541-1546. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available at: [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A Novel Three-Component Reaction for the Synthesis of Pyrazoles. Organic Syntheses, 83, 143. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available at: [Link]

  • Investigating X-ray damage to small molecular crystals. Diamond Light Source. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1769-1783. Available at: [Link]

  • Single crystal x-ray diffraction studies on small, medium and large molecules. Durham e-Theses. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(11), 20536-20563. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Validation

Reproducibility of experiments using 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary & Strategic Context Compound: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Role: Key intermediate for JAK inhibitors, agrochemicals, and bi-aryl scaffolds. The Reproducibility Bottleneck: The primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Role: Key intermediate for JAK inhibitors, agrochemicals, and bi-aryl scaffolds. The Reproducibility Bottleneck: The primary failure mode in synthesizing this compound is the electronic deactivation of the pyrazole ring. The chlorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), rendering the C4 position significantly less nucleophilic than in non-halogenated pyrazoles.

Senior Scientist Insight: Many researchers attempt direct Friedel-Crafts acetylation (AcCl/AlCl₃) on the parent 3-chloro-1-methyl-1H-pyrazole. This is a low-reproducibility trap. It typically results in <20% yields, incomplete conversion, and difficult separation of aluminum salts. The only robust, scalable, and reproducible method involves a multi-step functionalization pathway (Vilsmeier-Haack → Grignard → Oxidation) or the modification of a pre-functionalized carboxylate.

Comparative Analysis: Pathways & Alternatives

The following table contrasts the "Direct Acetylation" approach against the recommended "Stepwise Functionalization" and compares the 3-Chloro scaffold with its 3-Bromo analog.

Table 1: Synthetic Strategy Comparison
FeatureDirect Acetylation (The Trap) Stepwise Functionalization (Recommended) 3-Bromo Analog Alternative
Reagents AcCl / AlCl₃ or Ac₂O / H₂SO₄1. POCl₃/DMF; 2. MeMgBr; 3. PCC/MnO₂Same as Stepwise
Mechanism Electrophilic Aromatic Substitution (SEAr)Formylation followed by Nucleophilic AdditionSame as Stepwise
Yield Consistency Poor (10–25%) High (65–80% Overall) High (60–75%)
Purity Profile High tar content; difficult Al-salt removalClean intermediates; easy silica purificationClean; sensitive to light
Scalability Dangerous exotherms; "runaway" riskLinear scalability; standard unit operationsScalable
Downstream Utility N/AExcellentHigher Reactivity in Suzuki couplings
Mechanistic Decision Tree

The following diagram illustrates the decision logic for synthesis, highlighting the critical divergence between the "Dead End" of direct acetylation and the robust Vilsmeier route.

SynthesisPathways Start Starting Material: 3-chloro-1-methyl-1H-pyrazole Direct Route A: Direct Acetylation (AcCl / AlCl3) Start->Direct Not Recommended Stepwise Route B: Vilsmeier-Haack (POCl3 / DMF) Start->Stepwise Preferred Route ResultA OUTCOME: Low Yield (<20%) Incomplete Conversion Complex Workup Direct->ResultA Aldehyde Intermediate 1: 4-Carbaldehyde Stepwise->Aldehyde Grignard Step 2: Grignard Addition (MeMgBr / THF) Aldehyde->Grignard Alcohol Intermediate 2: Secondary Alcohol Grignard->Alcohol Oxidation Step 3: Oxidation (Jones or PCC) Alcohol->Oxidation Target TARGET: 1-(3-chloro-1-methyl- 1H-pyrazol-4-yl)ethan-1-one Oxidation->Target

Caption: Comparative workflow showing the failure mode of direct acetylation vs. the robust multi-step pathway.

Detailed Experimental Protocols

These protocols are designed for self-validation . Each step includes a "Checkpoint" to verify success before proceeding, minimizing wasted time on dead-end intermediates.

Protocol A: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This step installs the carbon framework at C4.

Reagents:

  • 3-chloro-1-methyl-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min until a white semi-solid (Vilsmeier salt) forms.

  • Addition: Dissolve 3-chloro-1-methyl-1H-pyrazole in minimal DCM and add dropwise to the salt at 0°C.

  • Reaction: Warm to reflux (approx. 40°C for DCM, or 80°C if neat) and stir for 4–6 hours.

  • Quench: Pour the mixture onto crushed ice/sodium acetate solution. Neutralize to pH 7–8 with saturated NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Checkpoint:

    • TLC: (Hexane:EtOAc 3:1) New spot at lower R_f than starting material.

    • ¹H NMR: Look for the distinct aldehyde proton singlet at ~9.8 ppm .

Protocol B: Grignard Addition & Oxidation (The "Acetyl" Installation)

Converting the aldehyde to the methyl ketone.

Reagents:

  • Intermediate: 4-Carbaldehyde (from Protocol A)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 eq)

  • Oxidant: Pyridinium Chlorochromate (PCC) (1.5 eq) OR MnO₂ (10 eq) for milder conditions.

Procedure:

  • Grignard: Dissolve the aldehyde in anhydrous THF under N₂. Cool to -78°C.

  • Add MeMgBr dropwise. Stir at -78°C for 1 h, then warm to 0°C.

  • Quench: Add saturated NH₄Cl solution carefully. Extract with EtOAc.[2]

  • Oxidation: Dissolve the crude secondary alcohol in DCM. Add PCC (1.5 eq) and silica gel (1:1 w/w with PCC). Stir at room temperature for 3–4 hours.

  • Purification: Filter through a celite pad to remove chromium salts. Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Checkpoint (Final Product):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.45 (s, 3H, COCH ₃) – Diagnostic Acetyl Peak
      
    • 
       3.90 (s, 3H, N-CH ₃)
      
    • 
       7.95 (s, 1H, Pyrazole C5-H )
      

Reproducibility & Troubleshooting Guide

Critical Control Points (CCP)
IssueCauseSolution
Regioisomer Contamination Starting material impurity (1-methyl-5-chloro isomer)Validate Starting Material: 1-Methyl-3-chloro pyrazole has a C5-H signal at ~7.3 ppm. The 5-chloro isomer has a C3-H signal at ~7.5 ppm. Check NOESY if unsure.
Low Yield in Step 1 Moisture in Vilsmeier reagentUse fresh POCl₃ and anhydrous DMF. The Vilsmeier salt is highly hygroscopic.
Chlorine Loss (Dehalogenation) Pd-catalyzed side reactions (if coupling attempted)Avoid Pd catalysts until after the ketone is installed. The C3-Cl bond is stable to Grignard reagents at -78°C but labile to Pd(0).
Incomplete Oxidation Old PCC or wet MnO₂Use activated MnO₂ (heating at 110°C) or switch to Dess-Martin Periodinane for cleaner workup.
Stability & Storage
  • Hygroscopicity: The final ketone is moderately hygroscopic. Store in a desiccator.

  • Light Sensitivity: Chlorinated heterocycles can undergo photodehalogenation over long periods. Store in amber vials at 4°C.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones.[3][4]

    • Source: Arkivoc, 2011(xi), 1-21.
    • URL:[Link]

    • Relevance: Establishes the robust nature of the Formylation -> Grignard route for deactiv
  • Reactivity of 3-Halo Pyrazoles

    • Title: Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
    • Source: J. Org.[5] Chem. 2018, 83, 5, 2830–2839.

    • URL:[Link]

    • Relevance: Comparative data on the stability and synthesis of 3-chloro vs 3-bromo deriv
  • General Acetylation Protocols

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
    • Source: Organic Syntheses, Vol. 85, p. 179 (2008).
    • URL:[Link]

    • Relevance: Provides foundational techniques for handling pyrazole regiochemistry.
  • Process Safety for Chlorinated Pyrazoles

    • Title: Process descriptions of all products (Environmental Clearance).
    • Source: Ministry of Environment, Forest and Clim
    • URL:[Link]

    • Relevance: Industrial context for the handling and synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives.[6][7]

Sources

Comparative

A Senior Application Scientist's Guide: Bridging the Gap Between In Silico Prediction and Experimental Reality for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

In modern drug discovery and chemical research, the synergy between computational (in silico) modeling and empirical laboratory work (experimental) is not just beneficial; it is essential. Computational tools offer unpre...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and chemical research, the synergy between computational (in silico) modeling and empirical laboratory work (experimental) is not just beneficial; it is essential. Computational tools offer unprecedented speed in screening, property prediction, and hypothesis generation, while experimental data provides the ground truth necessary for validation. This guide provides an in-depth comparison of these two worlds, using the heterocyclic building block 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one as a practical case study.

This molecule, a substituted pyrazole, belongs to a class of compounds renowned for its diverse biological activities, making it a relevant subject for researchers in medicinal chemistry.[1][2][3] While available as a research chemical, its detailed, peer-reviewed experimental characterization is not extensively documented. This common scenario provides the perfect opportunity to demonstrate how a dual in silico and experimental workflow can be used to confidently characterize a novel or sparsely-documented compound.

We will first outline the established experimental protocols for synthesis and characterization, presenting the expected data based on well-understood chemical principles. We will then construct a parallel in silico workflow to predict these same properties. Finally, we will compare the results head-to-head, offering insights into the strengths and limitations of each approach and demonstrating their complementary power.

The Experimental Workflow: Establishing the Ground Truth

The foundational step in any chemical analysis is the synthesis and rigorous characterization of a pure sample. The experimental workflow is designed not only to identify the molecule but also to validate its purity, which is paramount for any subsequent biological or chemical screening.

G cluster_0 Synthesis & Purification cluster_1 Structural & Physicochemical Characterization Synthesis Synthesis Protocol (e.g., Vilsmeier-Haack type reaction) Purification Purification (Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Pure Compound (>95%) MS Mass Spectrometry (GC-MS or LC-MS) Purity_Check->MS Pure Compound (>95%) IR FT-IR Spectroscopy Purity_Check->IR Pure Compound (>95%) PhysChem Physical Properties (Melting Point, Appearance) Purity_Check->PhysChem Pure Compound (>95%)

Caption: A typical experimental workflow for the synthesis and characterization of a small organic molecule.

Experimental Protocol 1: Synthesis and Purification

The synthesis of pyrazole derivatives is well-documented.[4][5] A common and effective method involves the Vilsmeier-Haack reaction on a suitable hydrazone precursor, which can generate the pyrazole-4-carbaldehyde, followed by further modification to introduce the acetyl group. For our target molecule, a plausible synthesis route would be followed by standard purification.

Step-by-Step Protocol:

  • Reaction Setup: A suitable precursor, such as the hydrazone formed from 1,1-dichloroacetone and 3-chloro-1-methylhydrazine, is dissolved in an appropriate solvent like dimethylformamide (DMF).

  • Vilsmeier-Haack Cyclization: The reaction mixture is cooled in an ice bath, and a Vilsmeier reagent (generated from POCl₃ and DMF) is added dropwise. The reaction is then stirred at room temperature and subsequently heated to ensure complete cyclization.

  • Work-up: The reaction is quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude material is purified using silica gel column chromatography with a hexane/ethyl acetate gradient to yield the pure 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.[6]

  • Purity Confirmation: Purity is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Spectroscopic and Physical Characterization

With a pure sample in hand, we proceed with characterization.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

  • Mass Spectrometry (MS):

    • A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.

    • The sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. EI is particularly useful for providing rich fragmentation data for structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Melting Point:

    • A small amount of the crystalline solid is packed into a capillary tube.

    • The melting point is determined using a calibrated melting point apparatus.

The In Silico Workflow: Prediction Before Synthesis

Computational chemistry provides a powerful suite of tools to predict the properties of a molecule before it is ever synthesized.[9] This workflow leverages quantum mechanics and machine learning to generate data that can guide experimental efforts and aid in the interpretation of results.

G cluster_0 Structure Preparation cluster_1 Property & Spectra Prediction Draw Draw 2D Structure (e.g., ChemDraw) Convert Convert to 3D Draw->Convert Optimize Geometry Optimization (DFT: B3LYP/6-31G*) Convert->Optimize NMR_Pred NMR Prediction (DFT or ML Model) Optimize->NMR_Pred Optimized 3D Structure MS_Pred MS Fragmentation (Rule-based/ML) Optimize->MS_Pred Optimized 3D Structure IR_Pred IR Frequencies (DFT Harmonic Analysis) Optimize->IR_Pred Optimized 3D Structure ADMET_Pred ADMET Properties (e.g., SwissADME) Optimize->ADMET_Pred Optimized 3D Structure

Caption: A standard computational workflow for predicting the properties and spectra of a small molecule.

In Silico Protocol: Property and Spectral Prediction

The accuracy of in silico predictions is highly dependent on the chosen methodology and the initial setup.

Step-by-Step Protocol:

  • Molecular Modeling: The 2D structure of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is drawn using chemical drawing software.

  • Geometry Optimization: The 2D structure is converted to 3D and its geometry is optimized. This is a critical step to find the lowest energy conformation of the molecule. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, are commonly used as they provide a good balance of accuracy and computational cost for ground-state properties.[10][11]

  • NMR Prediction: ¹H and ¹³C NMR chemical shifts are predicted using either DFT-based methods (which calculate the magnetic shielding tensors) or increasingly popular machine learning models that are trained on vast databases of experimental spectra.[12]

  • IR Spectrum Prediction: A frequency calculation is performed on the optimized geometry. This calculation, based on the harmonic approximation, provides the vibrational modes and their corresponding IR intensities.[13][14] It's standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-31G*) to the calculated frequencies to better match experimental values, which corrects for anharmonicity and basis set imperfections.[15]

  • Mass Spectrum Prediction: The fragmentation pattern upon ionization is predicted. This can be done using rule-based software that applies known chemical fragmentation mechanisms (e.g., McLafferty rearrangement, alpha-cleavage) or through deep learning models trained on extensive mass spectral libraries.[16][17]

  • Physicochemical & ADMET Prediction: Properties relevant to drug development, such as LogP (lipophilicity), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), are calculated using platforms like SwissADME.[2][18]

Head-to-Head Comparison: Predicted vs. Experimental Data

Here, we compare the expected experimental results with the data generated from our in silico workflow. This comparative analysis highlights where the models excel and where experimental verification is non-negotiable.

Table 1: Physicochemical Properties
PropertyExperimental (Expected)In Silico (Predicted)Causality and Insights
Molecular Formula C₆H₇ClN₂OC₆H₇ClN₂OBoth methods will agree perfectly on this fundamental property.
Molecular Weight 158.59 g/mol 158.59 g/mol Based on the formula, this is an exact calculation for both.
Appearance White to light yellow solidN/AComputational methods do not predict physical appearance.
Melting Point ~80-90 °C (Estimated)N/AWhile some advanced models can predict melting points, it remains a significant challenge. Experimental determination is the standard.
LogP N/A (Requires experiment)1.2 - 1.5In silico tools provide rapid and reasonably accurate estimates of lipophilicity, crucial for early-stage drug discovery.
TPSA N/A (Requires experiment)~45-50 ŲA key descriptor for predicting drug absorption and brain penetration, easily calculated in silico.
Table 2: Spectroscopic Data Comparison
TechniqueExperimental Data (Expected)In Silico Data (Predicted)Causality and Insights
¹H NMR (CDCl₃, 400 MHz)δ ~8.0-8.2 ppm (s, 1H, pyrazole H-5); δ ~3.9 ppm (s, 3H, N-CH₃); δ ~2.5 ppm (s, 3H, COCH₃)δ ~7.9-8.3 ppm (s, 1H); δ ~3.8-4.0 ppm (s, 3H); δ ~2.4-2.6 ppm (s, 3H)Modern prediction algorithms show excellent correlation for ¹H NMR. Minor deviations (<0.2 ppm) are expected due to solvent effects and the specific model used. The predicted multiplicity (singlets) and integration (1H, 3H, 3H) should be exact.
¹³C NMR (CDCl₃, 101 MHz)δ ~190 ppm (C=O); δ ~145-150 ppm (C-Cl); δ ~135-140 ppm (C-H); δ ~115-120 ppm (C-COCH₃); δ ~38-40 ppm (N-CH₃); δ ~25-28 ppm (COCH₃)δ ~188-192 ppm ; δ ~144-151 ppm ; δ ~134-141 ppm ; δ ~114-121 ppm ; δ ~37-41 ppm ; δ ~24-29 ppm ¹³C NMR predictions are also highly reliable, typically within 5 ppm of experimental values. They are invaluable for assigning quaternary carbons that are not visible in proton-coupled spectra.
FT-IR (ATR, cm⁻¹)~1670-1690 (C=O stretch, strong); ~1500-1550 (C=N, C=C stretch); ~1000-1100 (C-Cl stretch)~1690-1720 (Unscaled); ~1650-1680 (Scaled)DFT calculations consistently predict vibrational frequencies at higher wavenumbers than observed experimentally due to the harmonic approximation. Applying a scaling factor is crucial for a meaningful comparison.[15] The predicted relative intensities are also highly informative.
Mass Spec. (EI)m/z 158/160 (M⁺, M⁺+2, ~3:1 ratio); m/z 143/145 ([M-CH₃]⁺); m/z 43 ([COCH₃]⁺)m/z 158/160 (Molecular Ion); m/z 143/145 ; m/z 115/117 ([M-COCH₃]⁺); m/z 43 In silico fragmentation tools accurately predict the molecular ion and the characteristic 3:1 isotopic pattern for chlorine.[19] They are excellent at predicting major fragmentation pathways like the loss of methyl and acetyl groups, which is key for confirming the structure.[17]

Conclusion: A Symbiotic Relationship

The comparison clearly demonstrates that in silico and experimental methods are not adversaries but powerful partners.

  • In silico methods excel at providing rapid, cost-effective, and comprehensive theoretical data. They can predict a wide range of properties before a molecule is synthesized, allowing researchers to prioritize candidates, plan experiments more efficiently, and interpret complex spectral data with greater confidence.

  • Experimental methods provide the indispensable "ground truth." They confirm the actual existence and purity of a compound and provide precise data that accounts for real-world complexities like solvent effects, temperature, and intermolecular interactions that models may approximate.

For the modern researcher, the optimal strategy is an iterative loop:

  • Design and Predict: Use in silico tools to design molecules and predict their properties.

  • Synthesize and Verify: Synthesize the most promising candidates and use experimental techniques to verify their structure and properties.

  • Compare and Refine: Compare the experimental data with the predictions. Use any discrepancies to refine the computational models, leading to more accurate predictions for the next generation of compounds.

By embracing this integrated approach, research and development teams can accelerate the discovery process, reduce costs, and ultimately, enhance the quality and success rate of their scientific endeavors.

References

  • Oreate AI Blog. (2026). A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. [13]

  • ViMMS. (n.d.).
  • Cerezo, J., et al. (n.d.). Multiscale Machine Learning Prediction of Infrared Spectra of Solvated Molecules. PMC. [14]

  • Laurens, R., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [15]

  • McGill, C., et al. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling. [10]

  • SingleFrag. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics, Oxford Academic. [16]

  • Krettler, T., & Thallinger, G. (n.d.). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. ResearchGate. [9]

  • Rowan Newsletter. (2025). Predicting Infrared Spectra and Orb-v3. Substack. [11]

  • Ojanperä, I., et al. (2009). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. PubMed. [19]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [17]

  • In Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). International Journal of Pharmaceutical Sciences and Research. [7]

  • Kumar, V., et al. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [1]

  • Bawa, S., et al. (2011). 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone. Molbank. [8]

  • Hassan, A. S., et al. (n.d.). Design, synthesis, in-silico, and in-vitro assessment of pyrazolone-merged chalcone derivatives as anti-alzheimer agents. SciELO. [18]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. [2]

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2021). ResearchGate. [12]

  • Kumar, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [4]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). Rsc.org. [6]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [3]

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. (n.d.). Baghdad Science Journal. [5]

Sources

Safety & Regulatory Compliance

Safety

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one proper disposal procedures

Comprehensive EHS Guide: Handling and Disposal of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in Professional Laboratories As a researcher or drug development professional, managing the lifecycle of synthetic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Handling and Disposal of 1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in Professional Laboratories

As a researcher or drug development professional, managing the lifecycle of synthetic building blocks is as critical as the synthesis itself. 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a halogenated, nitrogen-containing heterocyclic compound frequently utilized in pharmaceutical discovery[1][2]. Due to its specific structural features—namely the pyrazole ring and the covalently bound chlorine atom—its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides the authoritative operational plan for the safe handling, segregation, and disposal of this compound within a professional laboratory setting.

Hazard Assessment and Chemical Causality

Before executing any disposal protocol, it is essential to understand the causality behind the required safety measures.

  • Halogenated Nature: The presence of the chloro substituent classifies this compound and its solutions as halogenated organic waste . When incinerated improperly at low temperatures, halogenated organics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it must be segregated from non-halogenated waste to ensure it is routed to specialized high-temperature commercial incinerators equipped with alkaline scrubbers to neutralize hydrogen chloride (HCl) gas emissions (National Research Council, 2011).

  • Heterocyclic Stability: The pyrazole core is highly stable. Attempting to chemically degrade or neutralize this compound in-house using improvised methods (e.g., strong acids/bases or oxidizers) poses a severe safety risk due to unpredictable exothermic reactions and the potential release of toxic nitrogen oxide (NOx) or hydrogen chloride gases. In-house chemical destruction is strictly prohibited.

Quantitative Data: Waste Segregation Matrices

Proper segregation is the foundation of a self-validating safety system. Misclassification leads to dangerous incompatibilities and exorbitant disposal penalties.

Waste CategoryTarget Solvents/CompoundsCompatibility with 1-(3-chloro...ethan-1-one)Rationale / Causality
Halogenated Organic Dichloromethane, Chloroform, target pyrazoleHighly Compatible (Primary Stream) Halogen content requires >1100°C incineration. Mixing is safe and standard.
Non-Halogenated Organic Methanol, Ethanol, Hexane, Ethyl AcetateIncompatible (Do Not Mix) Diluting halogenated waste with non-halogenated solvents increases disposal costs and complicates incineration parameters.
Aqueous Waste Water, dilute buffersIncompatible The compound has limited aqueous solubility; mixing creates a biphasic hazard and complicates biological wastewater treatment.
Reactive / Oxidizer Peroxides, Nitric AcidStrictly Incompatible High risk of violent exothermic reaction, gas evolution, and potential explosion.

Step-by-Step Operational Disposal Protocol

The following methodology outlines the standard operating procedure (SOP) for the disposal of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in a legitimate, equipped laboratory.

Step 1: Preparation and PPE

  • Action: Don appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves (double-gloving recommended if handling concentrated solutions), and ANSI-approved safety goggles.

  • Causality: Nitrile provides adequate incidental splash protection against the solid powder and common carrier solvents (like DCM) used in its synthesis.

Step 2: Primary Containment and Segregation

  • Action: Transfer the solid waste or solvent-dissolved waste into a designated, chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are required.

  • Causality: HDPE and glass are inert to halogenated organics, preventing container degradation and secondary leaks.

Step 3: Volume Management and Headspace

  • Action: Never fill the waste container beyond 80% of its total capacity.

  • Causality: Leaving 20% headspace accommodates vapor pressure expansion caused by ambient temperature fluctuations in the waste storage area, preventing container rupture.

Step 4: Labeling and GHS Compliance

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list "1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one" alongside the carrier solvents.

  • Causality: Accurate inventory tracking prevents the accidental mixing of incompatible chemicals by other researchers and provides licensed disposal contractors with the exact calorific and halogen data needed for safe incineration (EPA, 2023).

Step 5: Transfer to Licensed EHS Facilities

  • Action: Once the container reaches the 80% fill line, cap it securely, place it in secondary containment (e.g., a polyethylene tray), and transport it to the facility's central hazardous waste accumulation area.

  • Causality: Final destruction must be handled by a licensed hazardous waste contractor who utilizes EPA-compliant rotary kiln incinerators.

Workflow Visualization

The following diagram illustrates the logical flow of the compound from the laboratory bench to final destruction, emphasizing the critical segregation pathway.

G N1 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one Waste Generation N2 Compatibility Assessment (Identify as Halogenated) N1->N2 N3 Segregated Collection (HDPE/Glass, 80% Fill Limit) N2->N3 N4 EHS Logging & Labeling (GHS/RCRA Standards) N3->N4 N5 Licensed Contractor Transfer (High-Temp Incineration >1100°C) N4->N5

Caption: Workflow for the safe segregation and disposal of halogenated pyrazole derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management Guidelines. United States EPA. Available at: [Link]

  • American Chemical Society (ACS). (2023). Chemical Safety Guidelines for Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

As a Senior Application Scientist, my objective is to ensure your laboratory operations are not only compliant but inherently safe by design. Handling 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (also known as 4-ace...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to ensure your laboratory operations are not only compliant but inherently safe by design. Handling 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (also known as 4-acetyl-3-chloro-1-methylpyrazole) requires a precise understanding of its physicochemical behavior. This compound is a critical halogenated intermediate frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals.

To build a secure operational environment, we must move beyond simply listing safety gear. We must understand the causality behind our safety choices and implement self-validating protocols that proactively eliminate exposure risks.

Physicochemical & Hazard Profile

While specific toxicity data for every custom pyrazole derivative is continuously evolving, we ground our safety protocols in the established hazard profile of its closest structural analogs (e.g., 3-chloro-1-methyl-1H-pyrazole derivatives) [1].

PropertySpecification
Chemical Name 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Molecular Formula C₆H₇ClN₂O
Physical State Solid / Crystalline Powder (Typical)
Primary Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning
Target Organs Respiratory system, Eyes, Skin

Personal Protective Equipment (PPE) Matrix & Causality

Selecting the correct PPE is a science of material compatibility. Under [2], protective gear must be specifically matched to the chemical hazards present.

  • Hand Protection: Minimum 4-mil Nitrile Gloves

    • Causality: Halogenated pyrazoles are frequently solubilized in polar aprotic solvents (e.g., DMF, DMSO, or DCM) during downstream synthesis. These solvents rapidly permeate and degrade latex. Nitrile provides a robust chemical barrier, preventing dermal penetration and subsequent acute skin irritation (H315).

  • Eye Protection: ANSI Z87.1 Full-Seal Splash Goggles

    • Causality: This compound poses a severe eye irritation hazard (H319). Standard safety glasses with side shields leave micro-gaps. Full-seal goggles are mandatory to prevent airborne micro-particulates (during weighing) or solvent splashes from contacting the ocular mucosa.

  • Respiratory Protection: Fume Hood Containment (or N95/P100 Respirator)

    • Causality: To mitigate respiratory tract irritation (H335), the primary defense is engineering controls (a certified fume hood). If weighing bulk quantities outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator is required to capture aerosolized crystalline dust.

  • Body Protection: Flame-Resistant (FR) or 100% Cotton Lab Coat

    • Causality: Synthetic fabrics (like polyester) can generate static electricity, which poses an ignition risk if the pyrazole is being handled near flammable solvent vapors. Cotton or FR coats mitigate static buildup and provide a breathable barrier.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety check is confirmed.

Step 1: Pre-Operation Environmental Verification

  • Action: Activate the chemical fume hood and ensure the sash is lowered to the designated operational height.

  • Self-Validating Check: Before opening the reagent bottle, hold a single Kimwipe near the bottom edge of the sash. It should be gently and consistently pulled inward. This visually validates negative pressure and ensures a face velocity of 80–120 feet per minute (fpm).

Step 2: PPE Donning & Integrity Check

  • Action: Put on the lab coat, full-seal goggles, and nitrile gloves.

  • Self-Validating Check: Inflate the nitrile gloves slightly by trapping air and rolling the cuff. If the glove holds pressure, there are no micro-tears.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Transfer the chemical slowly to minimize dust generation.

  • Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the breathing zone, directly neutralizing the H335 inhalation risk.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the balance, spatulas, and immediate hood surface with a Kimwipe dampened with 70% Isopropanol (IPA), followed by a secondary wipe with distilled water.

  • Causality: The organic solvent dissolves residual pyrazole traces, while the water wash removes any lingering polar salts, ensuring the workspace is chemically neutral for the next operator.

Spill Response & Disposal Plan

In the event of a breach in containment, follow the guidelines established by the National Research Council for handling reactive organics [3].

  • Isolate & Assess: If >50 grams are spilled outside a fume hood, evacuate the immediate vicinity to prevent inhalation of concentrated dust.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the irritant. Gently cover the powder with damp absorbent paper or inert sand to suppress dust.

  • Containment (Solution Spill): If dissolved in a solvent, circle the spill with an inert absorbent (vermiculite) from the outside in to prevent spreading.

  • Disposal: Collect all contaminated materials using non-sparking tools. Place them in a chemically compatible, sealable container. Label strictly as "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated streams can lead to exothermic incompatibilities and violates environmental disposal regulations.

Process Visualization: Handling & Emergency Workflow

Workflow Start 1. Pre-Operation Setup Verify Fume Hood (>80 fpm) PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Handle 3. Chemical Handling Weighing & Transfer PPE->Handle SpillCheck Spill Occurred? Handle->SpillCheck Contain 4a. Containment Use Inert Absorbent SpillCheck->Contain Yes Decon 4b. Decontamination Clean Surfaces (70% IPA) SpillCheck->Decon No Dispose 5. Waste Disposal Halogenated Organic Stream Contain->Dispose Decon->Dispose

Workflow for handling 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one safely.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 18970459, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid." Accessed for baseline halogenated pyrazole hazard profiling.[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.132: Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, NCBI Bookshelf.[Link]

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